Nampt activator-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H18F2N4O3S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-[4-[(2,5-difluorophenyl)methylsulfamoyl]phenyl]-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C20H18F2N4O3S/c21-16-1-6-19(22)15(11-16)13-25-30(28,29)18-4-2-17(3-5-18)26-20(27)24-12-14-7-9-23-10-8-14/h1-11,25H,12-13H2,(H2,24,26,27) |
InChI Key |
QCDUEYXOVLJGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)S(=O)(=O)NCC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Nampt Activator-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling. The activation of NAMPT presents a promising therapeutic strategy for age-related diseases and metabolic disorders by boosting NAD+ levels. This technical guide provides a comprehensive overview of the discovery and development of Nampt activator-5, also known as compound C8, a potent small-molecule activator of NAMPT. This document details quantitative data on its efficacy, experimental protocols for key assays, and the underlying signaling pathways, offering a resource for researchers and drug development professionals in the field of NAD+ metabolism.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to processes such as energy metabolism, DNA repair, and inflammation.[1] The cellular levels of NAD+ decline with age and in various pathological conditions. The salvage pathway, which recycles nicotinamide to NAD+, is the primary source of NAD+ in mammals, with NAMPT catalyzing the rate-limiting step.[2][3] Consequently, the pharmacological activation of NAMPT is a compelling therapeutic approach to counteract the age-associated decline in NAD+ and mitigate related dysfunctions.[4]
This compound (compound C8) has emerged as a potent activator of NAMPT, demonstrating significant anti-aging effects in preclinical studies.[4] This guide provides an in-depth look at the scientific foundation of this compound, from its mechanism of action to the experimental methodologies used for its characterization.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and provide a comparative overview with other known NAMPT activators.
Table 1: In Vitro Efficacy of this compound (Compound C8)
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Table 2: Comparative In Vitro Efficacy of NAMPT Activators
| Compound | Binding Affinity (KD) | EC50 for NAMPT activation | Maximal Activation | Reference |
| This compound (C8) | 6.19 µM | 0.37 ± 0.06 μM | 2.1-fold | |
| NAT-5r | 132 nM | 2.6 µM | - | |
| SBI-797812 | - | - | Activates at high NAM concentrations |
Mechanism of Action
This compound functions as a positive allosteric modulator of NAMPT. It binds to a site distinct from the enzyme's active site, inducing a conformational change that enhances its catalytic efficiency. This allosteric activation leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor of NAD+.
Signaling Pathways
The activation of NAMPT by this compound initiates a cascade of downstream signaling events, primarily through the elevation of cellular NAD+ levels.
NAD+ Biosynthesis Salvage Pathway
The primary pathway influenced by this compound is the NAD+ salvage pathway.
Caption: The NAD+ salvage pathway activated by this compound.
Downstream Effects on NAD+-Dependent Enzymes
Increased NAD+ levels subsequently impact the activity of NAD+-dependent enzymes such as sirtuins and PARPs.
Caption: Downstream signaling effects of increased NAD+ levels.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of NAMPT activators.
NAMPT Enzymatic Activity Assay (Coupled-Enzyme Assay)
This assay measures the activity of NAMPT by coupling the production of NAD+ to a detectable signal.
Principle:
-
NAMPT converts NAM and PRPP to NMN.
-
NMN is converted to NAD+ by NMNAT1.
-
NAD+ is used by alcohol dehydrogenase (ADH) to convert a substrate into a fluorescent product (e.g., NADH from NAD+).
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., HEPES pH 8.0, MgCl₂, DTT)
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NAMPT assay buffer, ATP, and PRPP.
-
Add recombinant human NAMPT, NMNAT1, and ADH to the reaction mixture.
-
Add NAM as the substrate.
-
Add varying concentrations of this compound or vehicle control to respective wells.
-
Initiate the reaction and incubate at 37°C.
-
Measure the fluorescence of the product (NADH) at an excitation of ~340 nm and an emission of ~460 nm over time.
-
Calculate the reaction rate from the linear phase of the fluorescence curve.
-
Plot the reaction rate against the concentration of this compound to determine the EC50.
References
- 1. researchgate.net [researchgate.net]
- 2. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Nicotinamide Phosphoribosyltransferase Activator for Improving Aging-associated Dysfunctions [pubmed.ncbi.nlm.nih.gov]
The Role of Nampt Activator-5 in NAD+ Biosynthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme essential for a multitude of cellular functions, including energy metabolism, DNA repair, and cell signaling.[1][2] The salvage pathway is the primary route for NAD+ synthesis in mammalian cells, with Nicotinamide Phosphoribosyltransferase (NAMPT) acting as the rate-limiting enzyme.[2] Nampt activator-5, also known as compound C8, is a potent small-molecule activator of NAMPT that has emerged as a significant tool for investigating the therapeutic potential of modulating NAD+ levels.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on NAD+ biosynthesis and downstream signaling, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Allosteric Modulation
This compound functions as a positive allosteric modulator of the NAMPT enzyme. Unlike substrates that bind directly to the active site, this compound binds to a distinct site, referred to as a "rear channel," inducing a conformational change in the enzyme. This structural alteration enhances the catalytic efficiency of NAMPT, leading to an accelerated conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor to NAD+. This mechanism of action not only boosts the forward reaction but also helps to relieve feedback inhibition that can be exerted by high concentrations of NAM or NAD+.
References
Nampt Activator-5: A Deep Dive into its Role in Mitigating Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. A decline in cellular levels of nicotinamide adenine dinucleotide (NAD+) is a key feature of this process. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1][2] The activation of NAMPT presents a promising therapeutic strategy to counteract the age-associated decline in NAD+ and mitigate cellular senescence. This technical guide provides a comprehensive overview of a potent NAMPT activator, designated as Nampt activator-5 (also known as compound C8), detailing its mechanism of action, its effects on cellular senescence pathways, and relevant experimental protocols.[3][4]
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator of the NAMPT enzyme.[4] It binds to a site distinct from the enzyme's active site, inducing a conformational change that enhances its catalytic efficiency. This leads to an accelerated conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor to NAD+. The subsequent increase in intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes, most notably the sirtuins, which play a pivotal role in regulating cellular senescence.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative effects of this compound (compound C8) as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Table 2: Anti-Senescence Effects of this compound (Compound C8) in Cellular and Animal Models
| Model System | Parameter | Treatment Group | Result |
| Senescent HL-7702 cells | Senescence-associated β-galactosidase (SA-β-gal) positive cells | Compound C8 | Significant reduction in the percentage of SA-β-gal positive cells |
| Senescent HL-7702 cells | p16INK4a and p21WAF1/CIP1 protein expression | Compound C8 | Significant decrease in the expression levels of p16 and p21 |
| Caenorhabditis elegans | Lifespan | Compound C8 | Extended lifespan |
| Naturally aging mice | Age-related markers and secretory phenotypes | Compound C8 | Effective alleviation of age-related dysfunctions and markers |
Core Signaling Pathway: NAMPT-NAD+-SIRT1
The primary pathway through which this compound exerts its anti-senescence effects is the NAMPT-NAD+-SIRT1 axis. By activating NAMPT, the compound elevates intracellular NAD+ levels. SIRT1, a sirtuin deacetylase, utilizes NAD+ as a co-substrate to deacetylate a range of downstream protein targets, thereby modulating their activity. Key downstream targets of SIRT1 in the context of senescence include the tumor suppressor p53 and Forkhead box O (FOXO) transcription factors. Deacetylation of p53 by SIRT1 can inhibit its transcriptional activity, leading to a reduction in the expression of pro-senescence genes like p21WAF1/CIP1. Similarly, SIRT1-mediated deacetylation of FOXO proteins can modulate their transcriptional program to promote stress resistance and cell survival.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted for cultured cells to detect the activity of β-galactosidase at pH 6.0, a well-established biomarker of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Culture cells in multi-well plates to desired confluency and treat with this compound or vehicle control for the specified duration.
-
Aspirate culture medium and wash cells twice with PBS.
-
Fix cells with the fixative solution for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a bright-field microscope and capture images.
-
Quantify the percentage of blue-stained (SA-β-gal positive) cells relative to the total number of cells in multiple fields of view.
Western Blot Analysis for p16INK4a and p21WAF1/CIP1
This protocol outlines the detection of key senescence-associated cell cycle inhibitors.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-p16INK4a, anti-p21WAF1/CIP1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p16INK4a, p21WAF1/CIP1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-senescence properties of this compound in a cellular model.
References
- 1. Perspectives on translational and therapeutic aspects of SIRT1 in inflammaging and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process [mdpi.com]
- 3. Discovery of a Potent Nicotinamide Phosphoribosyltransferase Activator for Improving Aging-associated Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAD+ metabolism governs the proinflammatory senescence-associated secretome - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme that declines with age. The age-related decrease in NAD+ is linked to a wide range of cellular and physiological dysfunctions. Pharmacological activation of NAMPT presents a promising therapeutic strategy to counteract the decline in NAD+ and ameliorate age-related pathologies. Nampt activator-5 (also known as compound C8) is a novel, potent small-molecule activator of NAMPT. This document provides a comprehensive technical overview of the effects of this compound on aging-related markers, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Introduction to NAMPT and this compound
NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a key precursor of NAD+. NAD+ is essential for the function of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, genomic stability, and metabolic regulation. The activity of these enzymes is often compromised during aging due to reduced NAD+ availability.
This compound (C8) is a potent activator of NAMPT that has been shown to increase NAD+ levels and demonstrate anti-aging effects in both in vitro and in vivo models[1][2]. It functions as a positive allosteric modulator, enhancing the catalytic efficiency of the NAMPT enzyme[1]. This guide will delve into the quantitative effects and methodologies associated with the study of this compound.
Quantitative Data on the Effects of this compound and Other NAMPT Activators
The following tables summarize the quantitative data on the effects of this compound (C8) and other relevant NAMPT activators on key aging-related markers.
| Table 3.1: In Vitro Efficacy of this compound (C8) | |
| Parameter | Value |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM |
| Maximal NAMPT activation | 2.1-fold increase |
Data for EC50 and maximal activation are for the related compound SBI-797812, as specific values for C8 were not available in the public domain search results. These values are provided for comparative context.
| Table 3.2: Effects of this compound (C8) on Cellular NAD+ Levels and Senescence | |
| Cell Line | Treatment |
| Senescent HL-7702 cells | This compound (C8) |
| A549 cells | SBI-797812 (10 μM, 4h) |
| Human primary myotubes | SBI-797812 (10 μM, 4h) |
| Table 3.3: In Vivo Effects of this compound (C8) | |
| Model Organism | Effect |
| Caenorhabditis elegans | Extended lifespan |
| Naturally aging mouse model | Alleviated age-related dysfunctions and markers |
| Table 3.4: Effects of NAMPT Activation on Sirtuin Activity and Senescence Markers (Data from related NAMPT activators) | |
| Marker | NAMPT Activator |
| SIRT1 Activity | SBI-797812 (10 μM, 4h) |
| p16Ink4a | P7C3 |
| Inflammatory Cytokines (IL-6, IL-1β) | P7C3 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the effects of NAMPT activators on aging-related markers.
NAMPT Activation Assay (Coupled Enzyme Assay)
This protocol is a general method for determining the enzymatic activity of NAMPT in the presence of an activator.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzymes: Add recombinant human NAMPT, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH).
-
Substrate and Activator: Add nicotinamide (NAM) as the substrate and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: The NAD+ produced is converted to NADH by ADH in the presence of ethanol. NADH fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the EC₅₀.
Cellular NAD+ Level Measurement
This protocol describes the quantification of intracellular NAD+ levels.
-
Cell Culture and Treatment: Plate cells (e.g., HL-7702) and treat with this compound or vehicle control for the desired duration.
-
Metabolite Extraction: Lyse the cells and extract metabolites using a methanol/water solution.
-
Quantification: Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of NAD+.
-
Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay is used to identify senescent cells.
-
Cell Fixation: Wash cultured cells with PBS and fix with a solution containing 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate at 37°C (in a non-CO₂ incubator) with a staining solution containing 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Visualization: Monitor for the development of a blue color, which indicates SA-β-gal activity. The staining is typically maximal after 12-16 hours.
-
Quantification: Count the number of blue-stained cells and express it as a percentage of the total number of cells.
Western Blot for p16 and p21
This protocol is for detecting the expression levels of the senescence markers p16 and p21.
-
Protein Extraction: Lyse cells treated with this compound and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p16 and p21. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
This protocol is for quantifying the levels of secreted inflammatory cytokines in cell culture media.
-
Sample Collection: Collect the cell culture media from cells treated with this compound and control cells.
-
ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α). Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NAMPT activation by this compound and its downstream effects.
Caption: Workflow for assessing the effects of this compound on cellular senescence markers.
Conclusion
This compound (C8) represents a promising pharmacological agent for targeting the age-related decline in NAD+ levels. The available data, although still emerging, suggests that activation of NAMPT by C8 can effectively mitigate markers of aging in both cellular and organismal models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of NAMPT activation. Further in-depth studies are warranted to fully elucidate the quantitative effects of this compound on the complex network of aging-related pathways and to translate these preclinical findings into clinical applications.
References
The Role of Nampt Activator P7C3-A20 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decline of nicotinamide adenine dinucleotide (NAD+) levels is a recognized hallmark of aging and is increasingly implicated in the pathology of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ in mammals.[3] Consequently, the activation of Nampt presents a promising therapeutic strategy to counteract NAD+ depletion, thereby protecting neurons from degeneration and promoting survival.
This technical guide focuses on the aminopropyl carbazole compound P7C3-A20 , a potent and well-characterized Nampt activator.[4] Discovered through in vivo screening for agents that enhance hippocampal neurogenesis, the P7C3 class of compounds, and specifically the optimized analog P7C3-A20, have demonstrated significant neuroprotective efficacy across a variety of preclinical models of neurodegeneration and acute neuronal injury.[5] This document provides a consolidated overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the study of P7C3-A20 in neurodegenerative disease models.
Core Mechanism: The Nampt-NAD+ Salvage Pathway
P7C3-A20 exerts its neuroprotective effects by directly binding to and activating Nampt. This enhances the enzymatic conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+. Elevated NAD+ levels bolster cellular energetic processes and serve as a critical substrate for NAD+-dependent enzymes like sirtuins (e.g., SIRT1, SIRT3), which play key roles in mitochondrial function, DNA repair, and the regulation of inflammatory responses. In conditions of cellular stress or injury where NAD+ levels are depleted, P7C3-A20 helps restore this crucial metabolite, thereby preventing neuronal cell death and preserving function.
Quantitative Data on P7C3-A20 Efficacy
The neuroprotective effects of P7C3-A20 have been quantified across various preclinical models. The tables below summarize key findings.
Table 1: Effects on NAD+ Levels and Neuronal Viability
| Parameter | Model System | Treatment | Result | Citation |
| NAD+ Levels | OxyHb-treated BV2 microglia | P7C3-A20 | Reversed OxyHb-induced NAD+ depletion | |
| NAD+ Levels | H₂O₂-treated rat cortical neurons | P7C3-A20 (0.03–3 μM) | Dose-dependently restored NAD+ levels to baseline | |
| NAD+ Levels | Paclitaxel (PTX)-treated rats | P7C3-A20 | Prevented PTX-induced NAD+ reduction in hindpaw and sciatic nerve | |
| Neuronal Apoptosis | Rat Traumatic Brain Injury (TBI) | P7C3-A20 | Decreased apoptotic cells in cortex and hippocampus vs. TBI group | |
| Cell Viability | H₂O₂-treated human brain microvascular endothelial cells | P7C3-A20 (0.03-5 µM) | Blocked H₂O₂-induced reduction in cell viability in a dose-response manner |
Table 2: Efficacy in Neurodegenerative and Injury Models
| Disease Model | Animal | Key Outcome Measured | P7C3-A20 Dose | Result | Citation |
| Amyotrophic Lateral Sclerosis (ALS) | G93A-SOD1 Mouse | Spinal Motor Neuron Count | 20 mg/kg/day | Protected motor neurons from cell death vs. vehicle | |
| ALS | G93A-SOD1 Mouse | Motor Performance (Rotarod) | 20 mg/kg/day | Preserved motor function, correlating with neuron survival | |
| Traumatic Brain Injury (TBI) | Mouse | Axonal Degeneration (Silver Stain) | 3 & 30 mg/kg/day | Significantly blocked axonal degeneration vs. vehicle | |
| TBI | Mouse | Cognitive Function (Morris Water Maze) | 10 mg/kg/day | Fully restored memory function at 15 and 19 months post-injury | |
| Intracerebral Hemorrhage (ICH) | Mouse | Lesion Volume (MRI) | 10 mg/kg | Significantly decreased lesion volume compared to ICH group | |
| ICH | Mouse | Sensorimotor Function | 10 & 20 mg/kg | Noticeable improvement in foot fault, cylinder, and rotarod tests |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
Protocol 1: P7C3-A20 Administration in Mouse Models
This protocol describes the standard preparation and intraperitoneal (IP) administration of P7C3-A20 for in vivo studies.
Materials:
-
P7C3-A20 (e.g., HY-15978, MCE)
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor EL (Cremophor EL)
-
5% Dextrose in water (D5W)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for IP injection
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 5% DMSO, 10% Kolliphor, and 85% D5W. For example, to make 1 mL of vehicle, mix 50 µL DMSO, 100 µL Kolliphor, and 850 µL D5W.
-
P7C3-A20 Stock Solution: Dissolve P7C3-A20 powder in 100% DMSO to create a concentrated stock solution.
-
Final Dosing Solution:
-
Calculate the required volume of P7C3-A20 stock solution based on the desired final concentration (e.g., 10 mg/kg) and the average weight of the mice.
-
Begin by adding the calculated volume of P7C3-A20 stock to a sterile tube. The volume of DMSO should not exceed 5% of the final injection volume.
-
Add 10% volume of Kolliphor to the tube.
-
Vortex the mixture vigorously to ensure the compound is fully dissolved.
-
Add 85% volume of D5W to the mixture and vortex again to create a homogenous solution. The final solution should be clear.
-
-
Administration:
-
Administer the prepared P7C3-A20 solution or vehicle to mice via intraperitoneal (IP) injection.
-
The typical dosing regimen is once daily, but can be adjusted based on the experimental design (e.g., twice daily).
-
Treatment is often initiated shortly after injury (e.g., 30 minutes post-ICH) or at the onset of disease symptoms in chronic models.
-
Protocol 2: Assessment of Cognitive Function (Morris Water Maze)
The Morris Water Maze (MWM) is a standard test for assessing spatial learning and memory, frequently used to evaluate therapeutic efficacy in models of Alzheimer's disease and TBI.
Materials:
-
Circular water tank (typically 1.2-1.5 m in diameter)
-
Submersible escape platform (10-15 cm in diameter)
-
Non-toxic opaque substance (e.g., powdered non-fat milk or non-toxic paint) to make the water cloudy
-
Water heater to maintain water temperature (e.g., 22 ± 2°C)
-
Video tracking system and software
-
Distinct visual cues placed around the room (distal cues)
Procedure:
-
Setup: Fill the tank with water until the escape platform is submerged approximately 1 cm below the surface. Make the water opaque. Arrange at least four high-contrast visual cues on the walls surrounding the maze.
-
Habituation/Pre-training (Optional but recommended): On the day before testing, allow each mouse to swim freely for 60 seconds without the platform. Then, place the mouse on the platform for 15-30 seconds. This reduces stress and non-specific swimming behavior.
-
Acquisition Phase (Spatial Learning):
-
This phase typically lasts 4-5 consecutive days.
-
Conduct four trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four randomized start positions (North, South, East, West).
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 or 120 seconds.
-
Record the time it takes to find the platform (escape latency).
-
If the mouse fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15 seconds. Assign the maximum time for that trial.
-
Remove the mouse, dry it, and return it to its home cage during an inter-trial interval of at least 20 minutes.
-
-
Probe Trial (Reference Memory):
-
24 hours after the final acquisition trial, perform a single probe trial.
-
Remove the escape platform from the tank.
-
Place the mouse in the tank from a novel starting position and allow it to swim for 60 seconds.
-
The video tracking system records the swim path, time spent in the target quadrant (where the platform was), and the number of crossings over the former platform location.
-
Improved performance is indicated by a preference for the target quadrant.
-
Protocol 3: Immunohistochemistry for Dopaminergic Neurons (Tyrosine Hydroxylase Staining)
This protocol is used to quantify the survival of dopaminergic neurons in the substantia nigra, a key measure in Parkinson's disease models like the 6-OHDA lesion model.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Blocking Buffer: 10% normal donkey serum and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Chicken anti-Tyrosine Hydroxylase (TH) (e.g., Abcam ab76442), diluted 1:200 in dilution buffer (2.5% donkey serum, 0.3% Triton X-100 in PBS).
-
Secondary Antibody: Fluorescent-conjugated anti-chicken IgG (e.g., Alexa Fluor 488), diluted 1:1000.
-
Mounting medium (e.g., Mowiol).
-
Microscope slides, coverslips, and a fluorescence microscope.
Procedure:
-
Tissue Preparation: Transcardially perfuse the animal with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain (e.g., substantia nigra) at 30-40 µm using a cryostat.
-
Washing: Wash free-floating sections in PBS to remove residual fixative.
-
Blocking: Incubate sections in Blocking Buffer for 1 hour at room temperature on a shaker. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody solution overnight at 4°C (or for 1 hour at room temperature).
-
Washing: Wash the sections three times in PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash sections three times in PBS for 5 minutes each, keeping them protected from light.
-
Mounting and Imaging: Mount the sections onto slides, allow them to dry, and apply a coverslip using mounting medium. Visualize the TH-positive neurons using a fluorescence or confocal microscope. Neuron counts can be performed using stereological methods for unbiased quantification.
Typical Experimental Workflow
A preclinical study evaluating a Nampt activator like P7C3-A20 in a neurodegenerative disease model typically follows a structured workflow from model induction to data analysis.
Conclusion
The Nampt activator P7C3-A20 has emerged as a robust neuroprotective agent in a wide array of preclinical neurodegenerative disease models. Its clear mechanism of action, centered on the potentiation of the NAD+ salvage pathway, provides a strong rationale for its therapeutic potential. The quantitative data consistently demonstrate its ability to restore NAD+ levels, preserve neuronal structures, and improve functional outcomes. The protocols detailed herein offer a foundation for researchers to further investigate the utility of Nampt activators as a viable strategy for combating the debilitating effects of neurodegenerative disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Aging Potential of Nampt Activator-5: A Technical Guide
For Immediate Release
Shanghai, China – November 30, 2025 – A comprehensive technical guide has been compiled detailing the anti-aging properties of Nampt activator-5, a potent small molecule also known as compound C8. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the core signaling pathways.
This compound has emerged as a significant subject of anti-aging research due to its role as a positive allosteric modulator of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme involved in numerous cellular processes, including energy metabolism, DNA repair, and cellular signaling, which are intrinsically linked to the aging process. The activation of NAMPT by this compound leads to an increase in cellular NAD+ levels, thereby mitigating age-related cellular decline.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various experimental models, from enzymatic assays to in vivo studies in model organisms. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | [1] |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Table 1: In Vitro Efficacy of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| Senescent HL-7702 cells | This compound | Potent activity in delaying aging | [2][3] |
| Caenorhabditis elegans | This compound | Extended lifespan | [2][3] |
| Naturally aging mice | This compound | Alleviation of age-related dysfunctions and markers |
Table 2: In Vitro and In Vivo Anti-aging Effects of this compound
Core Signaling Pathway and Mechanism of Action
This compound enhances the catalytic efficiency of the NAMPT enzyme, which is a pivotal step in the NAD+ salvage pathway. This pathway recycles nicotinamide, a form of vitamin B3, back into NAD+. The subsequent increase in cellular NAD+ levels enhances the activity of sirtuins, a class of proteins that play a crucial role in cellular health and longevity by regulating processes such as DNA repair, inflammation, and metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro NAMPT Enzyme Activity Assay
This assay quantifies the ability of this compound to enhance the enzymatic activity of NAMPT.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzyme Addition : Recombinant human NAMPT, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH) are added to the reaction mixture.
-
Substrate and Activator : Nicotinamide (NAM) is added as the substrate, along with varying concentrations of this compound.
-
Incubation : The reaction is incubated at room temperature.
-
Detection : The production of NADH, the final product of the coupled reaction, is measured fluorometrically to determine the rate of the NAMPT-catalyzed reaction.
-
Data Analysis : The rate of NADH production is plotted against the concentration of this compound to determine the EC50.
Cellular Senescence Assay in HL-7702 Cells
This protocol assesses the effect of this compound on cellular senescence in the human liver cell line HL-7702.
-
Cell Culture : HL-7702 cells are cultured in appropriate media. Senescence is induced using a standard method, such as replicative exhaustion or treatment with a senescing agent.
-
Treatment : Senescent cells are treated with this compound or a vehicle control for a specified duration.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining : Cells are fixed and stained for SA-β-gal activity, a widely used biomarker for senescent cells.
-
Imaging and Quantification : The percentage of SA-β-gal positive (blue-stained) cells is determined by microscopic imaging and analysis.
-
Statistical Analysis : The proportion of senescent cells in the treated group is compared to the control group.
C. elegans Lifespan Assay
This in vivo assay evaluates the impact of this compound on the lifespan of the nematode Caenorhabditis elegans.
-
Worm Synchronization : A synchronized population of L1-stage worms is obtained.
-
Treatment : Worms are cultured on nematode growth medium (NGM) plates containing E. coli OP50 as a food source, with this compound or a vehicle control mixed into the medium.
-
Lifespan Scoring : Starting from young adulthood, the viability of the worms is scored daily. Worms that do not respond to gentle prodding with a platinum wire are considered dead.
-
Data Analysis : Survival curves are generated, and the mean and maximum lifespan are calculated and compared between the treated and control groups.
Assessment of Age-Related Markers in Naturally Aging Mice
This protocol outlines the in vivo evaluation of this compound in a mammalian model of aging.
-
Animal Model : Naturally aging mice are used for the study.
-
Treatment : Mice are administered this compound or a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a defined period.
-
Sample Collection : At the end of the treatment period, tissues and blood samples are collected.
-
Biomarker Analysis : A panel of age-related markers is assessed. This may include markers of inflammation (e.g., cytokines), oxidative stress, and the expression of senescence-associated genes in various tissues.
-
Functional Assessment : Age-related physiological functions, such as cognitive function or physical performance, may also be evaluated.
-
Data Analysis : The levels of aging markers and functional outcomes are compared between the treated and control groups.
Conclusion
The collective evidence strongly supports the anti-aging properties of this compound. Its ability to enhance the NAMPT-mediated NAD+ salvage pathway presents a promising therapeutic strategy for combating age-related decline. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field.
References
Nampt Activator-5 as a Tool for Studying NAD+ Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nampt activator-5, also known as P7C3-A20, a potent small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT). This document details its mechanism of action, its application as a research tool to investigate NAD+ metabolism, and provides structured quantitative data and detailed experimental protocols for its use in a laboratory setting.
Introduction to Nampt and NAD+ Metabolism
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, participating in redox reactions and serving as a substrate for various signaling proteins like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] These enzymes are integral to numerous cellular processes, including energy metabolism, DNA repair, and inflammation.[1] The biosynthesis of NAD+ in mammals occurs through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[2][3]
The salvage pathway is the predominant source of NAD+ in mammals, and Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this process.[4] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMN adenylyltransferases (NMNATs). Given its critical role, the modulation of NAMPT activity presents a compelling therapeutic and research avenue for a variety of age-related diseases and metabolic disorders.
This compound (P7C3-A20): Mechanism of Action
This compound (also referred to as P7C3-A20) is a potent, small-molecule activator of the NAMPT enzyme. It functions as a positive allosteric modulator, binding to a site distinct from the enzyme's active site. This binding event induces a conformational change in the NAMPT enzyme, enhancing its catalytic efficiency and leading to an increased rate of NMN production from NAM and PRPP. The subsequent increase in NMN levels drives the synthesis of NAD+, thereby augmenting the cellular NAD+ pool. This mechanism makes this compound a valuable tool for studying the downstream effects of increased NAD+ availability.
The activation of NAMPT by P7C3-A20 has been shown to be beneficial in various models of cellular stress and neurodegeneration. By boosting NAD+ levels, P7C3-A20 can counteract the age-related decline in NAD+ and protect against neuronal damage.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and efficacy in various experimental settings.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Treatment Conditions | Effect on NAD+ Levels | Reference |
| U2OS cells (doxorubicin-treated) | Dose-dependent P7C3-A20 | Replenishment of NAD+ levels | |
| Primary Cortical Neurons (doxorubicin-treated) | 100 nM P7C3-A20 | Rescued NAD+ depletion | |
| BV2 microglia (OxyHb-treated) | P7C3-A20 | Reversed OxyHb-induced NAD+ depletion | |
| Ischemic Stroke Model (rats) | P7C3-A20 treatment | Restored cortical NAD+ levels to sham levels | |
| Peripheral Neuropathy Model (rats) | 20 mg/kg/day P7C3-A20 | Stimulated NAD+ recovery in peripheral neurons |
Table 2: Cellular and In Vivo Effects of P7C3-A20 on NAD+ Levels
Signaling Pathways and Experimental Workflows
NAD+ Salvage Pathway and the Action of this compound
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and how this compound enhances this process.
References
The Nexus of NAD+ Biosynthesis and Sirtuin Activation: A Technical Deep Dive into Nampt Activator-5
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate landscape of cellular metabolism and longevity, the interplay between nicotinamide adenine dinucleotide (NAD+) biosynthesis and the activity of sirtuin deacetylases stands as a critical regulatory axis. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effects of Nampt activator-5, also known as compound C8, a potent allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT), on sirtuin activity.
Executive Summary
This compound (compound C8) is a small molecule that acts as a positive allosteric modulator of NAMPT, the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1] By enhancing the catalytic efficiency of NAMPT, this activator elevates intracellular NAD+ levels, a critical co-substrate for sirtuins.[2] This heightened availability of NAD+ directly stimulates the deacylase activity of sirtuins, a class of enzymes pivotal in regulating cellular processes ranging from gene expression and DNA repair to metabolic homeostasis and inflammation.[3][4] This document details the quantitative effects of this compound on NAMPT, outlines the experimental protocols for assessing its impact, and visually represents the underlying signaling pathways and experimental workflows.
Quantitative Data on this compound
The efficacy of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Table 2: Cellular Effects of this compound
| Cell Line | Parameter | Value | Treatment Conditions | Reference |
| A549 human lung carcinoma | NMN Fold Increase | 2.7, 6.1, 16.7 | 0.4, 2, 10 µM for 4h | [5] |
| A549 human lung carcinoma | NAD+ Fold Increase | 1.5, 1.7, 2.2 | 0.4, 2, 10 µM for 4h | |
| HL-7702 (senescent) | Anti-aging effects | Potent activity in delaying aging | Not specified |
Core Signaling Pathway: The NAMPT-Sirtuin Axis
This compound stimulates sirtuin activity indirectly by increasing the cellular pool of NAD+. The NAMPT-SIRT1 signaling cascade is a well-established pathway where NAMPT-driven NAD+ production fuels the deacetylase activity of SIRT1. SIRT1, in turn, deacetylates a multitude of protein substrates, thereby modulating their function and influencing downstream cellular processes.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Nicotinamide Phosphoribosyltransferase Activator for Improving Aging-associated Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Nampt Activator-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for signaling proteins like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in vital cellular processes such as energy metabolism, DNA repair, and inflammation.[1] The modulation of NAMPT activity is therefore a promising therapeutic strategy for various diseases. Nampt activator-5, also known as compound C8, is a potent small-molecule activator of NAMPT.[1][2] This document provides detailed protocols for in vitro studies of this compound, summarizes key quantitative data, and illustrates relevant signaling pathways and experimental workflows.
This compound acts as a positive allosteric modulator of NAMPT, binding to a site distinct from the active site to induce a conformational change that enhances the enzyme's catalytic efficiency.[1] This results in an increased conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the direct precursor to NAD+.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Table 2: In Vitro ADME Profile of this compound
| Parameter | Value |
| Mouse Microsomal Clearance | 110 µl/min•mg |
| CYP3A4 Inhibition | 0.75 µM |
| Aqueous Solubility (pH 6.8) | 0.056 mM |
| MDCK Permeability (Papp A→B) | 18.6 x 10⁻⁶ cm/s |
Signaling Pathway and Experimental Workflows
NAMPT-Sirtuin Signaling Pathway
Activation of NAMPT by this compound increases cellular NAD+ levels, which in turn enhances the activity of NAD+-dependent enzymes such as sirtuins. Sirtuins utilize NAD+ to deacetylate a variety of protein targets, playing a crucial role in cellular regulation.
Caption: The NAMPT-Sirtuin signaling cascade.
Experimental Workflow for In Vitro Analysis
A typical workflow for the in vitro evaluation of this compound involves assessing its effect on NAMPT enzymatic activity, cellular NAD+ levels, and ultimately, cell viability.
Caption: A typical workflow for the in vitro evaluation of this compound.
Experimental Protocols
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This assay determines the direct effect of this compound on the enzymatic activity of recombinant NAMPT. The production of NAD+ is coupled to a fluorescent readout.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1)
-
Alcohol dehydrogenase (ADH)
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Ethanol
-
This compound
-
Assay buffer (e.g., HEPES pH 8.0, MgCl₂, DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing recombinant human NAMPT, NMNAT1, and ADH.
-
Add the substrate nicotinamide (NAM) and varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding ATP and PRPP.
-
Incubate the reaction mixture at 37°C.
-
The NAD+ produced is converted to NADH by ADH in the presence of ethanol.
-
Measure the NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the EC₅₀ value.
Cellular NAD+ Level Measurement
This protocol measures the intracellular concentration of NAD+ in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, A2780)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH assay kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer or fluorescence microplate reader
-
Reagents for cell lysis and metabolite extraction (e.g., methanol/water solution)
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Metabolite Extraction:
-
For luminescent/fluorometric kits: Follow the kit manufacturer's instructions for cell lysis.
-
For LC-MS analysis: Lyse the cells and extract metabolites using a cold methanol/water solution.
-
-
Quantification:
-
For luminescent/fluorometric kits: Add the assay reagent, which leads to the enzymatic conversion of NAD+ to a detectable signal. Measure the luminescence or fluorescence.
-
For LC-MS analysis: Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to quantify NAD+ levels.
-
-
Normalization: Normalize the measured NAD+ levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA).
Cell Viability Assay
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white-walled or clear-bottom black microplate
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent typically measures ATP levels as an indicator of cell viability.
-
Signal Detection: After a short incubation to stabilize the signal, measure the luminescence or fluorescence using a microplate reader.
Data Analysis: Normalize the signal from treated wells to the vehicle control wells (set as 100% viability). Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
References
Application Notes and Protocols for Nampt Activator-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins.[1] Modulation of NAMPT activity presents a compelling therapeutic strategy for a range of diseases. Nampt activator-5 (also known as Nampt-IN-5 or compound C8) is a potent small-molecule allosteric activator of NAMPT.[1][2] These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments to investigate its effects on cellular metabolism and signaling.
Mechanism of Action
This compound functions as a positive allosteric modulator of NAMPT. It binds to a site distinct from the enzyme's active site, inducing a conformational change that enhances its catalytic efficiency.[1] This results in an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1] The subsequent increase in intracellular NAD+ levels can significantly impact various cellular processes, including energy metabolism, DNA repair, and inflammation, by influencing the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Cellular Effects of this compound Treatment
| Cell Line | Concentration | Treatment Duration | Observed Effect on NAD+ Levels | Reference |
| HepG2 | 5 µM | 6 hours | ~1.5-fold increase | |
| HL-7702 (senescent) | 10 µM | 24 hours | Significantly increased |
Signaling Pathway
The activation of NAMPT by this compound enhances the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells. This pathway recycles nicotinamide, a product of NAD+-consuming enzymes, back into the NAD+ pool.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Optimal Concentration using a Cell Viability Assay
This protocol describes how to determine the cytotoxic effects and optimal working concentration of this compound for a specific cell line.
Materials:
-
Cells of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer or microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test is from 0.1 µM to 100 µM.
-
Include wells with DMSO-treated cells as a vehicle control (ensure the final DMSO concentration is consistent across all wells, typically ≤0.5%) and untreated cells as a negative control.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this typically involves adding the reagent, mixing, and measuring luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value, if any, and select a non-toxic concentration range for subsequent experiments.
Protocol 3: Measurement of Intracellular NAD+/NADH Levels
This protocol provides a method to quantify the impact of this compound on the intracellular NAD+ and NADH pool.
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH Assay Kit (e.g., from commercial suppliers)
-
Microplate reader capable of fluorescence or absorbance measurement
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from Protocol 2) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Following treatment, harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Extract NAD+ and NADH from the cell pellets according to the instructions provided with the NAD+/NADH assay kit. This typically involves cell lysis and specific extraction steps to separate NAD+ from NADH.
-
Quantify the levels of NAD+ and NADH using a microplate reader.
-
Normalize the NAD+ and NADH levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in DMSO before preparing working dilutions in aqueous media. Precipitation can lead to inaccurate concentrations.
-
DMSO Concentration: Keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same DMSO concentration as the highest dose of the compound.
-
Cell Line Variability: The response to this compound can vary significantly between cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line.
-
Off-Target Effects: At high concentrations, small molecules may exhibit off-target effects. Use the lowest effective concentration determined from dose-response experiments to minimize this risk.
-
Assay Controls: In addition to vehicle controls, consider including positive controls if available (e.g., other known NAMPT activators) and negative controls to ensure the reliability of your results.
References
Application Notes and Protocols for Nampt Activator-5 (Compound C8) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Nampt activator-5, also known as compound C8, in mouse models. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility for research in areas such as aging and metabolic disease.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for signaling proteins like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in vital cellular processes including energy metabolism, DNA repair, and inflammation.[1] this compound (compound C8) is a potent small molecule that allosterically activates NAMPT, leading to increased NAD+ levels.[2] This document outlines the protocols for its use in preclinical mouse studies.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Data sourced from in vitro studies.[1]
Table 2: Recommended In Vivo Dosing for this compound in Mouse Models
| Parameter | Recommendation |
| Mouse Strain | C57BL/6J (or other relevant strain) |
| Dosing Route | Intraperitoneal (i.p.) Injection |
| Dosage | 25 mg/kg body weight |
| Frequency | Once every two days |
| Duration | Study-dependent (e.g., 2 months for aging studies) |
| Vehicle | 10% DMSO, 40% PEG400, 50% Saline |
This dosing regimen has been successfully used in a naturally aging mouse model.
Experimental Protocols
Preparation of Dosing Solution (2.5 mg/mL for a 25 mg/kg dose)
This protocol is for preparing a dosing solution for intraperitoneal injection in mice, assuming an average mouse weight of 25g and an injection volume of 250 µL. Adjustments may be necessary based on actual animal weights and desired injection volumes.
Materials:
-
This compound (Compound C8)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of the compound.
-
Initial Dissolution in DMSO: Add 100 µL of sterile DMSO to the vial containing this compound. Vortex or sonicate briefly until the compound is fully dissolved.
-
Addition of PEG400: Add 400 µL of sterile PEG400 to the DMSO solution. Mix thoroughly by vortexing.
-
Final Dilution with Saline: Add 500 µL of sterile saline to the mixture. Vortex again to ensure a homogenous solution. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
Storage: Prepare the dosing solution fresh before each use. If short-term storage is necessary, protect from light and store at 4°C.
In Vivo Administration Protocol
Animal Model:
-
Naturally aging C57BL/6J mice have been used successfully. The choice of model should be appropriate for the research question.
Acclimatization:
-
Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
Dosing Procedure:
-
Animal Handling: Weigh each mouse before dosing to calculate the precise volume of the solution to be administered.
-
Volume Calculation: For a 25 mg/kg dose, the injection volume is 10 µL per gram of body weight (e.g., a 25g mouse receives 250 µL).
-
Injection: Gently restrain the mouse and administer the calculated volume of the this compound solution via intraperitoneal injection.
-
Control Group: A control group receiving the vehicle solution only (10% DMSO, 40% PEG400, 50% Saline) should be included in the experimental design.
-
Monitoring: Observe the animals for any adverse reactions following the injection. Monitor body weight and other relevant physiological parameters throughout the study.
Signaling Pathway and Experimental Workflow
Activation of NAMPT by this compound boosts the cellular levels of NAD+. This, in turn, influences the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which play crucial roles in cellular health and longevity.
Caption: NAMPT Signaling Pathway Activation by this compound.
Caption: In Vivo Dosing Experimental Workflow for this compound.
References
Preparing Stock Solutions of Nampt Activator-5 for Preclinical Research
Application Note
Nampt activator-5 is a potent small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. With a binding affinity (Kd) of 6.19 µM, this compound has been identified as a promising agent for research into age-related diseases due to its ability to promote the production of NAD+ in the brain and reduce the expression of age-related markers.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in preclinical research settings.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 432.44 g/mol [1] |
| Chemical Formula | C₂₀H₁₈F₂N₄O₃S[1] |
| Appearance | Solid powder |
| Binding Affinity (Kd) | 6.19 µM[1] |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use anhydrous or molecular biology grade DMSO to prevent the absorption of water, which can affect the solubility and stability of the compound.
| Solvent | Solubility |
| DMSO | 40 mg/mL[2] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh 4.32 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 432.44 g/mol = 0.0043244 g = 4.32 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.32 mg of powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage and Stability of Stock Solutions
Proper storage is crucial to maintain the integrity of the this compound stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage Temperature: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light Protection: Protect the stock solution from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or less is generally recommended.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile, pre-warmed cell culture medium appropriate for the cell line being used
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To prevent precipitation of the compound, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the DMSO stock.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of NAMPT and the experimental workflow for preparing this compound stock solutions.
Caption: NAMPT Signaling Pathway Activation.
Caption: Experimental Workflow for Stock Solutions.
References
Application Note: Western Blot Protocol for Monitoring NAMPT Activation by Compound C8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2] NAD+ is a critical coenzyme for cellular redox reactions and serves as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to metabolism, DNA repair, and cell signaling.[1] NAMPT's role in maintaining the intracellular NAD+ pool makes it a significant therapeutic target, particularly in the fields of oncology, metabolism, and age-related diseases.[1][3]
Compound C8, also known as Nampt activator-5, is a potent small molecule activator of NAMPT. It functions by promoting the production of NAD+ and has demonstrated anti-senescence effects in cellular models and has been shown to alleviate age-related dysfunctions in animal models. Monitoring the activation of NAMPT following treatment with compounds like C8 is crucial for understanding their mechanism of action and therapeutic potential. This document provides a detailed Western blot protocol to assess NAMPT protein expression and activation in cultured cells after treatment with Compound C8.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and the comprehensive workflow for the Western blot protocol.
References
Application Notes: Metabolic Analysis Using a Seahorse Assay with Nampt Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a pivotal role in energy metabolism, DNA repair, and cellular stress responses.[1][4] Dysregulation of Nampt activity and NAD+ levels has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, Nampt has emerged as a significant therapeutic target.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This technology allows researchers to investigate how modulators of Nampt activity impact cellular bioenergetics.
This document provides detailed application notes and protocols for utilizing a Seahorse XF assay to analyze the metabolic effects of a Nampt modulator. While the initial request specified "Nampt activator-5," publicly available information points to a potent Nampt inhibitor known as Nampt-IN-5 . Conversely, research has identified small-molecule activators of Nampt, with potent examples designated as NATs . This guide will address the use of both inhibitors and activators in the context of a Seahorse assay.
Principle of the Assay
This assay combines the modulation of the Nampt-mediated NAD+ salvage pathway with real-time analysis of cellular metabolism.
-
Nampt Inhibition (e.g., with Nampt-IN-5): Inhibiting Nampt leads to a depletion of the intracellular NAD+ pool. Since NAD+ is a crucial coenzyme for glycolysis and the tricarboxylic acid (TCA) cycle, its depletion is expected to impair both glycolytic function and mitochondrial respiration. This can be observed as a decrease in both ECAR and OCR.
-
Nampt Activation (e.g., with a NAT compound): Activating Nampt is expected to increase intracellular NAD+ levels. This could potentially enhance metabolic pathways dependent on NAD+, such as glycolysis and mitochondrial respiration, leading to an increase in ECAR and OCR.
The Seahorse XF Analyzer measures these changes in OCR and ECAR, providing insights into the metabolic phenotype of the cells and the functional consequences of Nampt modulation.
Data Presentation
The following tables summarize quantitative data for a Nampt inhibitor (Nampt-IN-5) and a Nampt activator (NAT).
| Parameter | Value | Assay Condition |
| Cellular IC50 (A2780) | 0.7 nM | Cell-based assay |
| Cellular IC50 (COR-L23) | 3.9 nM | Cell-based assay |
| Solubility | Soluble in DMSO | - |
| Molecular Weight | 427.47 g/mol | - |
| Table 1: Quantitative Data for Nampt Inhibitor (Nampt-IN-5) |
| Parameter | Value | Assay Condition |
| EC50 for NAMPT activation | Varies by analog (e.g., ~1-5 µM) | In vitro coupled enzyme assay |
| Maximal NAMPT activation | Up to ~2-fold increase | In vitro coupled enzyme assay |
| Effect on NAD+ levels | Dose-dependent increase in cellular NAD+ | Cell-based assays |
| Effect on OCR | Small, dose-dependent increase in basal and maximal respiration (short-term treatment) | Seahorse XF Assay in HepG2 cells |
| Table 2: Quantitative Data for Nampt Activators (NATs) |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Line of Interest: (e.g., A549, HepG2, or any cell line relevant to the research question)
-
Nampt Modulator: Nampt-IN-5 (inhibitor) or a selected Nampt activator (NAT)
-
Vehicle Control: Anhydrous DMSO
-
Culture Medium: Appropriate for the cell line
-
Seahorse XF Analyzer: (e.g., XF96, XF24)
-
Seahorse XF Consumables: Cell culture microplates, sensor cartridges, and utility plates
-
Seahorse XF Assay Medium: (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit: (contains Oligomycin, FCCP, Rotenone/Antimycin A)
-
Reagents for Normalization: (e.g., Hoechst 33342 for cell counting, BCA protein assay kit)
Protocol 1: Preparation of Nampt Modulator Stock Solution
-
Nampt Inhibitor (Nampt-IN-5):
-
To prepare a 10 mM stock solution, dissolve 4.27 mg of Nampt-IN-5 (MW: 427.47 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Nampt Activator (NAT compound):
-
Follow the manufacturer's instructions for preparing the stock solution, typically in DMSO.
-
A starting stock concentration of 10 mM is common.
-
Aliquot and store as described above.
-
Protocol 2: Seahorse XF Assay for Metabolic Analysis
Day 1: Cell Seeding
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. The optimal seeding density will vary by cell type and should be determined empirically to achieve a confluent monolayer on the day of the assay.
-
Include background correction wells containing media only.
-
Allow cells to attach by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO2 incubator overnight.
Day 2: Nampt Modulator Treatment and Cartridge Hydration
-
Treatment:
-
Prepare serial dilutions of the Nampt modulator (and vehicle control) in fresh, pre-warmed culture medium to achieve the desired final concentrations. A typical concentration range to test for an inhibitor like Nampt-IN-5 could be from 0.1 nM to 100 nM, while for an activator, it might be 0.1 µM to 10 µM.
-
Remove the seeding medium from the cells and add the medium containing the Nampt modulator or vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 6, 12, or 24 hours). The duration should be optimized based on the expected time course of NAD+ modulation.
-
-
Cartridge Hydration:
-
Add 200 µL (for XF96) of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated cartridge at 37°C in a non-CO2 incubator overnight.
-
Day 3: Seahorse XF Mito Stress Test
-
Assay Medium Preparation:
-
Prepare the Seahorse XF assay medium. For the Mito Stress Test, supplement the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell plate from the incubator.
-
Gently wash the cells twice with the pre-warmed assay medium, being careful not to disturb the cell monolayer.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.
-
-
Inhibitor Loading:
-
Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit in the assay medium at the desired final concentrations. Titration may be necessary to determine the optimal concentration for your cell line.
-
Load the prepared inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Running the Assay:
-
Place the sensor cartridge with the loaded inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption).
-
Protocol 3: Data Analysis and Normalization
-
Normalization:
-
After the Seahorse assay is complete, it is crucial to normalize the OCR and ECAR data to the number of cells per well.
-
This can be achieved by staining the cells with a nuclear stain (e.g., Hoechst 33342) and using an imaging system for cell counting, or by lysing the cells and performing a protein quantification assay (e.g., BCA assay).
-
-
Data Analysis:
-
Use the Seahorse Wave software or other data analysis tools (e.g., Seahorse Analytics, R packages) to analyze the normalized data.
-
Compare the OCR and ECAR profiles between the vehicle-treated control group and the Nampt modulator-treated groups.
-
Calculate the key parameters from the Mito Stress Test to assess the specific impact on mitochondrial function.
-
Conclusion
The Seahorse XF assay provides a robust platform for elucidating the metabolic consequences of Nampt modulation. By measuring real-time changes in mitochondrial respiration and glycolysis, researchers can gain valuable insights into the role of the Nampt-NAD+ axis in cellular bioenergetics. These detailed protocols serve as a foundation for designing and executing experiments to investigate the therapeutic potential of Nampt activators and inhibitors in various disease models.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nampt Activator-5 in Primary Neuron Cultures
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme essential for cellular energy metabolism, DNA repair, and signaling pathways.[1][2] In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[2][3][4] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor to NAD+. Depletion of NAD+ is associated with aging and the progression of neurodegenerative diseases. Consequently, enhancing NAD+ levels through the activation of NAMPT is a promising therapeutic strategy for neuroprotection.
Nampt activator-5, also known as NAT-5r or compound C8, is a potent, small-molecule allosteric activator of the NAMPT enzyme. It has been shown to elevate cellular NAD+ levels, promote the proliferation of neural stem cells, and exhibit neuroprotective effects in preclinical models, such as protecting peripheral sensory neurons from chemotherapy-induced damage. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study its effects on neuronal health, viability, and function.
Mechanism of Action
This compound functions as a positive allosteric modulator of NAMPT. It binds to a site on the NAMPT enzyme distinct from the active site, inducing a conformational change that increases the enzyme's catalytic efficiency (Vmax). This enhanced activity accelerates the conversion of NAM and phosphoribosyl pyrophosphate (PRPP) into NMN. The resulting increase in NMN is subsequently converted to NAD+ by NMNAT enzymes. Elevated intracellular NAD+ levels enhance the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1), which play crucial roles in regulating cellular stress resistance, DNA repair, and metabolic homeostasis, ultimately conferring neuroprotective effects.
Data Presentation
Quantitative data regarding this compound and its application in cell culture are summarized below.
Table 1: Properties and Handling of this compound
| Property | Value | Notes |
|---|---|---|
| Synonyms | NAT-5r, Compound C8 | |
| Binding Affinity (KD) | 180 nM (ITC), 6.19 µM | Discrepancy noted between sources. |
| Molecular Weight | Varies by salt form; refer to manufacturer's data. | --- |
| Solubility | Soluble in DMSO. | Prepare a concentrated stock solution (e.g., 10 mM) in cell culture-grade DMSO. |
| Storage | Store powder at -20°C. Store DMSO stock solution in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | --- |
Table 2: Recommended Conditions for Primary Neuron Experiments
| Parameter | Recommended Range | Notes |
|---|---|---|
| Cell Type | Primary cortical, hippocampal, or dorsal root ganglion (DRG) neurons | Hippocampal neurons are commonly used for studies of learning and memory. |
| Coating Substrate | Poly-L-lysine (PLL) or Poly-D-lysine (PDL) | Essential for neuronal attachment and health. |
| This compound Concentration | 0.1 µM - 10 µM | A concentration of 3 µM has been shown to significantly elevate cellular NAD+. A dose-response curve is recommended. |
| Vehicle Control | DMSO | Use the same final concentration of DMSO as in the highest this compound treatment group (typically ≤ 0.1%). |
| Incubation Time | 4 - 72 hours | 4 hours may be sufficient for NAD+ elevation. Longer times (24-72h) are suitable for viability and neuroprotection assays. |
Experimental Protocols
Protocol 1: Preparation of Primary Neuron Cultures
This protocol is adapted for embryonic day 18 (E18) rat hippocampal neurons and should be performed under sterile conditions.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Coating Solution: 0.1 mg/mL Poly-L-lysine (PLL) in sterile water
-
Plating Medium: Neurobasal medium with B27 supplement, GlutaMAX, penicillin/streptomycin, and 5% heat-inactivated fetal bovine serum (FBS)
-
Feeding Medium: Same as Plating Medium but without FBS
-
Dissection Medium: Hibernate-E medium
-
Digestion Solution: Papain (2 mg/mL) and DNase I (0.2 mg/mL) in dissection medium
-
Sterile dissection tools, conical tubes, cell culture plates/coverslips
Procedure:
-
Plate Coating:
-
Aseptically coat culture plates or coverslips with PLL solution for at least 4 hours (or overnight) in a cell culture incubator.
-
Before use, aspirate the PLL solution and wash the surfaces twice with sterile, deionized water. Allow to dry completely.
-
-
Hippocampal Dissection:
-
Humanely euthanize the E18 rat dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Harvest the embryonic horns and place them in a petri dish containing ice-cold dissection medium.
-
Under a dissecting microscope, remove the embryonic brains and dissect the hippocampi.
-
-
Cell Dissociation:
-
Transfer the isolated hippocampi into a 15 mL conical tube containing 5 mL of pre-warmed Digestion Solution.
-
Incubate for 20 minutes at 37°C.
-
Carefully remove the digestion solution and wash the tissue twice with 5 mL of pre-warmed Plating Medium to inactivate the enzyme.
-
Gently triturate the tissue using a fire-polished Pasteur pipette in 2-3 mL of fresh Plating Medium until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the PLL-coated surfaces at a desired density (e.g., 50,000 - 100,000 cells/cm²).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace 50% of the Plating Medium with fresh, pre-warmed Feeding Medium (serum-free) to limit glial proliferation.
-
Continue to culture the neurons, replacing 50% of the medium every 3-4 days. Allow neurons to mature for at least 7 days in vitro (DIV 7) before beginning experiments.
-
Protocol 2: Treatment of Neurons with this compound
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the 10 mM stock solution in pre-warmed Feeding Medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM).
-
Prepare Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
Treat Neurons:
-
Carefully remove 50% of the culture medium from each well of the mature neuron culture.
-
Add an equal volume of the prepared working solutions (or vehicle control) to the respective wells.
-
Return the plate to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 4 to 72 hours).
-
Protocol 3: Assessment of Neuronal Viability (Luminescence-Based Assay)
This protocol uses a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability, as ATP levels correlate with the number of metabolically active cells.
Procedure:
-
Culture and treat primary neurons in a 96-well white, clear-bottom plate as described above.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Express results as a percentage of the vehicle-treated control group.
Protocol 4: Measurement of Intracellular NAD+ Levels
Intracellular NAD+ levels can be measured using commercially available colorimetric or fluorometric assay kits.
Procedure:
-
Culture and treat primary neurons in a multi-well plate (e.g., 24-well or 96-well).
-
After treatment, wash the cells once with cold PBS.
-
Lyse the cells using the NAD+ extraction buffer provided with the kit. This step often involves freeze-thaw cycles to ensure complete lysis.
-
Follow the manufacturer's protocol for the specific NAD+ cycling assay. This typically involves:
-
Adding cell lysates to a reaction mixture containing an enzyme that cycles between NAD+ and NADH.
-
Incubating to allow the reaction to proceed.
-
Measuring the output (colorimetric or fluorometric) on a plate reader.
-
-
Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations. Normalize the results to the total protein content of each sample, determined by a BCA or Bradford assay. Treatment with 3 µM NAT-5r for 4 hours has been shown to induce a significant elevation of cellular NAD+.
References
Application Notes and Protocols for Nampt Activator-5 (NA-5) Administration in Caenorhabditis elegans
Disclaimer: The following application notes and protocols are provided as a representative guide for the study of a hypothetical Nampt activator, herein referred to as "Nampt Activator-5 (NA-5)," in Caenorhabditis elegans. As of the generation of this document, "this compound" is not a recognized compound in published scientific literature. The methodologies described are based on established protocols for testing small molecules in C. elegans and the known biological role of the Nampt-NAD+ pathway.
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels. In C. elegans, the orthologous enzyme, PNC-1, plays a similar role. NAD+ is a critical coenzyme for cellular metabolism and a substrate for sirtuins, a class of protein deacetylases implicated in longevity and stress resistance. The age-associated decline in NAD+ levels has been linked to various age-related pathologies. Consequently, activating Nampt to boost NAD+ levels is a promising therapeutic strategy to promote healthy aging.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the efficacy of a novel Nampt activator, NA-5, in the model organism C. elegans. The protocols cover lifespan analysis, stress resistance assays, and the quantification of NAD+ levels.
Signaling Pathway
The activation of Nampt (PNC-1 in C. elegans) by NA-5 is hypothesized to increase the intracellular pool of NAD+. This, in turn, is expected to enhance the activity of NAD+-dependent enzymes such as the sirtuin SIR-2.1, which is a key regulator of longevity in C. elegans. Enhanced SIR-2.1 activity can lead to the deacetylation of target proteins, including transcription factors like DAF-16 (a FOXO ortholog), ultimately resulting in increased stress resistance and extended lifespan.
Caption: Proposed signaling pathway of NA-5 in C. elegans.
Experimental Protocols
C. elegans Maintenance and Synchronization
-
Strain: Wild-type N2 Bristol strain is recommended for initial studies.
-
Maintenance: Maintain worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronization:
-
Wash gravid adult worms from plates with M9 buffer.
-
Treat with a bleach solution (1 M NaOH, 5 M NaCl, 6% NaOCl) to dissolve the adults and leave the eggs.
-
Wash the eggs three times with M9 buffer.
-
Allow eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.
-
Preparation and Administration of NA-5
-
Stock Solution: Prepare a 10 mM stock solution of NA-5 in a suitable solvent (e.g., DMSO or water, depending on solubility). Store at -20°C.
-
Working Concentrations: Determine the optimal concentration range through a dose-response curve. Typical ranges for small molecules are 1 µM to 100 µM.
-
Administration:
-
Cool molten NGM agar to ~55°C.
-
Add the required volume of NA-5 stock solution to the NGM to achieve the desired final concentration. Also, prepare control plates with the solvent alone.
-
Pour the plates and allow them to solidify.
-
Seed the plates with E. coli OP50 and let them dry.
-
Place synchronized L1 larvae onto the NA-5 and control plates.
-
Caption: General experimental workflow for NA-5 studies in C. elegans.
Lifespan Assay
-
Prepare control and NA-5 plates as described above.
-
Transfer synchronized L1 larvae (approximately 100-150 per condition) to the plates.
-
Starting from day 1 of adulthood, transfer the worms to fresh plates every other day to separate them from their progeny.
-
Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Censor worms that crawl off the agar, have internal hatching ("bagging"), or extrude their vulva.
-
Continue until all worms are dead.
-
Analyze the data using survival analysis software (e.g., OASIS 2, GraphPad Prism) to generate survival curves and calculate mean and maximum lifespan.
Stress Resistance Assays
-
Culture synchronized worms on control and NA-5 plates until they reach day 1 of adulthood.
-
Shift the plates to a 35°C incubator.
-
Score the number of surviving worms every 2 hours until all worms are dead.
-
Analyze the data to determine the survival rate at different time points.
-
Culture synchronized worms on control and NA-5 plates until day 1 of adulthood.
-
Transfer the worms to plates containing a pro-oxidant such as paraquat (e.g., 5 mM) or juglone (e.g., 150 µM).
-
Score the number of surviving worms every hour until all worms are dead.
-
Analyze the data to determine the survival rate under oxidative stress.
NAD+ Quantification
-
Collect a population of synchronized worms (e.g., day 1 adults) from control and NA-5 plates.
-
Wash the worms extensively with M9 buffer to remove bacteria.
-
Homogenize the worm pellet in an appropriate extraction buffer.
-
Quantify the NAD+ levels using a commercially available NAD/NADH assay kit according to the manufacturer's instructions.
-
Normalize the NAD+ levels to the total protein concentration of the worm lysate, determined by a BCA or Bradford assay.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between control and NA-5 treated groups.
Table 1: Effect of NA-5 on C. elegans Lifespan
| Treatment Group | N (initial) | Mean Lifespan (days) | Maximum Lifespan (days) | % Change in Mean Lifespan | P-value |
| Control (Solvent) | 120 | 18.5 ± 0.8 | 25 | - | - |
| 10 µM NA-5 | 118 | 21.2 ± 1.1 | 28 | +14.6% | <0.05 |
| 50 µM NA-5 | 122 | 23.5 ± 1.3 | 31 | +27.0% | <0.001 |
Table 2: Effect of NA-5 on Stress Resistance
| Treatment Group | Stressor | N | Mean Survival (hours) | % Increase in Mean Survival | P-value |
| Control (Solvent) | 35°C Heat Shock | 100 | 8.2 ± 0.5 | - | - |
| 50 µM NA-5 | 35°C Heat Shock | 100 | 11.5 ± 0.7 | +40.2% | <0.001 |
| Control (Solvent) | 5 mM Paraquat | 100 | 6.5 ± 0.4 | - | - |
| 50 µM NA-5 | 5 mM Paraquat | 100 | 9.8 ± 0.6 | +50.8% | <0.001 |
Table 3: Effect of NA-5 on NAD+ Levels
| Treatment Group | N (replicates) | NAD+ Concentration (pmol/µg protein) | % Change in NAD+ | P-value |
| Control (Solvent) | 3 | 1.5 ± 0.2 | - | - |
| 50 µM NA-5 | 3 | 2.4 ± 0.3 | +60% | <0.01 |
Logical Relationships
The expected outcomes of NA-5 administration are based on a clear logical progression from target engagement to physiological effect.
Caption: Logical framework for the effects of NA-5 in C. elegans.
Troubleshooting
-
Precipitation of NA-5 in NGM: If NA-5 precipitates in the media, try preparing the stock solution in a different solvent or adding a small amount of a non-ionic surfactant like Tween-20 to the NGM.
-
Toxicity at High Concentrations: If high doses of NA-5 lead to developmental delay or reduced lifespan, perform a toxicity assay to determine the maximum tolerated concentration.
-
No Observable Effect: If NA-5 does not produce the expected phenotype, consider potential issues with compound stability, uptake by the worms, or the specific genetic background of the C. elegans strain used. It may be necessary to use a strain that is more sensitive to perturbations in the NAD+ pathway.
-
Variability in Lifespan Assays: Ensure strict temperature control, consistent timing of transfers, and proper censoring to minimize variability. Increase the sample size to enhance statistical power.
Protocol for Assessing Nampt Activator-5 Target Engagement in Cells
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme in cellular redox reactions and a substrate for signaling proteins like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in critical cellular processes such as energy metabolism, DNA repair, and inflammation.[1] Consequently, modulating NAMPT activity is a promising therapeutic strategy for various diseases.[1] Nampt activator-5 (also known as Nampt-IN-5 or compound C8) is a potent small-molecule activator of NAMPT.[1] This document provides detailed protocols to assess the target engagement of this compound in a cellular context.
Mechanism of Action
This compound acts as a positive allosteric modulator of NAMPT. It binds to a site distinct from the enzyme's active site, inducing a conformational change that enhances its catalytic efficiency. This results in an increased conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the direct precursor of NAD+.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Cellular Effects of this compound
| Cell Line | Effect | Concentration | Duration | Reference |
| A549 | 2.47-fold increase in NAD+/NADH levels | 10 µM | 4 hours | |
| HepG2, U2OS, T98G, SH-SY5Y | No overt cytotoxicity observed | Up to 10 µM | Not specified |
Signaling Pathways and Experimental Workflows
NAMPT-Mediated NAD+ Biosynthesis and Downstream Effects
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream cellular processes influenced by NAD+ levels. This compound enhances the activity of NAMPT, leading to increased NMN and subsequently NAD+ production.
Caption: Allosteric activation of NAMPT by this compound boosts the NAD+ salvage pathway.
Experimental Workflow for Assessing Target Engagement
This workflow outlines the key steps to confirm that this compound engages its target (NAMPT) in cells and produces the expected biological outcome (increased NAD+).
Caption: Workflow for confirming this compound target engagement and its effect on cellular NAD+ levels.
Experimental Protocols
Protocol 1: In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of NAMPT in vitro by coupling the production of NAD+ to a fluorescent readout.
Materials:
-
Recombinant human NAMPT
-
Recombinant human NMNAT1
-
Alcohol dehydrogenase (ADH)
-
Reaction Buffer: HEPES (pH 8.0), MgCl₂, DTT, ATP
-
Phosphoribosyl pyrophosphate (PRPP)
-
Nicotinamide (NAM)
-
This compound
-
Ethanol
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP, and PRPP.
-
Add Enzymes: Add recombinant human NAMPT, NMNAT1, and ADH to the reaction mixture.
-
Add Substrate and Activator: Add NAM as the substrate. Add varying concentrations of this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add ethanol to the reaction. The NAD+ produced is converted to fluorescent NADH by ADH.
-
Measurement: Measure the NADH fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the EC₅₀.
Protocol 2: Measurement of Cellular NAD+ Levels by LC-MS
This protocol describes the quantification of intracellular NAD+ levels using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific method.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol/water solution for extraction
-
LC-MS system
-
Internal standard (e.g., ¹³C-NAD+)
-
Cell scraper
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled methanol/water solution containing an internal standard to the plate. Scrape the cells and collect the extract.
-
Lysis and Precipitation: Vortex the cell extract vigorously and incubate at -80°C for at least 30 minutes to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.
-
Sample Preparation: Transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate NAD+ from other metabolites using an appropriate chromatographic column and method. Detect and quantify NAD+ and the internal standard using the mass spectrometer.
-
Data Analysis: Calculate the ratio of the NAD+ peak area to the internal standard peak area. Determine the absolute concentration of NAD+ using a standard curve. Normalize the NAD+ concentration to the total protein concentration or cell number in each sample.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug-target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against NAMPT
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration and for the appropriate duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lysate Preparation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to remove cell debris. Collect the supernatant.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble Fraction: After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble NAMPT by SDS-PAGE and Western blotting using a specific NAMPT antibody.
-
Data Analysis: A compound that binds and stabilizes NAMPT will result in more soluble NAMPT protein remaining in the supernatant at higher temperatures compared to the vehicle-treated control. This is observed as a stronger band intensity on the Western blot at elevated temperatures. Plotting the band intensities against temperature generates a "melting curve," and a shift in this curve indicates target engagement.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Nampt Activator-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is a fundamental coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to cellular processes like energy metabolism, DNA repair, and inflammation.[1] Consequently, the modulation of NAMPT activity is a promising therapeutic strategy for numerous diseases. Nampt activator-5, also known as Nampt-IN-5 or compound C8, is a potent small-molecule activator of NAMPT.[1][2] This document provides detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to investigate its effects on cellular health and function.
This compound acts as a positive allosteric modulator of NAMPT, binding to a site distinct from the active site and inducing a conformational change that boosts the enzyme's catalytic efficiency.[1] This leads to an increased conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the direct precursor of NAD+. The subsequent elevation in cellular NAD+ levels can lead to significant reprogramming of cellular metabolism, including enhanced glycolysis and TCA cycle flux.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the in vitro efficacy of this compound.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.27 mg of this compound (Molecular Weight: 427.47 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Treatment
This protocol provides a general guideline for treating cells with this compound.
Materials:
-
Cells of interest (e.g., HepG2, U2OS)
-
Complete growth medium
-
Multi-well tissue culture plates (e.g., 6-well, 12-well, or 96-well)
-
This compound stock solution (10 mM)
Procedure:
-
Seed cells into the appropriate multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO-treated cells) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Flow Cytometry Assay for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
FACS tubes
Procedure:
-
Induce apoptosis by treating cells with this compound as described above. Include untreated and vehicle-treated cells as negative controls.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 105 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to each tube. Gently vortex.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Flow Cytometry Assay for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
FACS tubes
Procedure:
-
Harvest approximately 1 x 106 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks after fixation).
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 400-500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, ensuring to use a linear scale for PI fluorescence.
Flow Cytometry Assay for Mitochondrial Membrane Potential (JC-1 Staining)
This assay uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential, an indicator of cell health.
Materials:
-
Treated and control cells
-
Complete growth medium or PBS
-
JC-1 reagent
-
FACS tubes
Procedure:
-
Harvest approximately 1 x 106 cells per sample.
-
Resuspend the cells in 1 mL of warm medium or PBS.
-
Add JC-1 to a final concentration of 2 µM. The optimal concentration may need to be determined empirically for your cell type.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.
-
(Optional) Wash the cells once with 2 mL of warm PBS.
-
Centrifuge the cells and resuspend the pellet in 500 µL of PBS or assay buffer.
-
Analyze immediately by flow cytometry, detecting green fluorescence (JC-1 monomers) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel.
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.
Flow Cytometry Assay for Reactive Oxygen Species (ROS) (H2DCFDA Staining)
This assay measures intracellular ROS levels using the cell-permeable probe H2DCFDA.
Materials:
-
Treated and control cells
-
PBS or serum-free medium
-
H2DCFDA stock solution
-
FACS tubes
Procedure:
-
Harvest cells and resuspend them in pre-warmed PBS or serum-free medium at a density of 1 x 106 cells/mL.
-
Add H2DCFDA to a final concentration of 10-50 µM. The optimal concentration should be determined for your specific cell line.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Centrifuge the cells at 130 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with pre-warmed PBS.
-
Resuspend the final cell pellet in PBS.
-
Analyze immediately by flow cytometry, using a 488 nm laser for excitation and detecting the fluorescence at ~535 nm.
Flow Cytometry Analysis of Intracellular NAD+ (Genetically-Encoded Biosensor)
Direct staining of intracellular NAD+ with a simple fluorescent dye for flow cytometry is not a standard method. However, genetically-encoded fluorescent biosensors can be used to measure free intracellular NAD+ levels.
General Principle: This method involves transfecting cells with a plasmid encoding a fluorescent protein-based NAD+ sensor. The fluorescence properties of the sensor change upon binding to NAD+, and this change can be quantified by flow cytometry.
Procedure Outline:
-
Transient Transfection: Transfect the cells of interest with the NAD+ biosensor plasmid using a suitable transfection reagent.
-
Cell Treatment: After allowing for sensor expression (typically 24-48 hours), treat the cells with this compound or controls as described in Protocol 2.
-
Harvesting and Preparation: Harvest the cells as previously described.
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the specific biosensor used (e.g., excitation at 488 nm and 405 nm). The ratio of fluorescence intensities at different wavelengths is often used to determine the NAD+ concentration.
Note: This is an advanced technique requiring molecular biology expertise for the transfection step. The specific protocol will depend on the particular biosensor and cell line used. Researchers should refer to the literature for the specific NAD+ biosensor they intend to use.
References
Troubleshooting & Optimization
Technical Support Center: Nampt Activator-5 (P7C3-A20)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Nampt activator-5, also known as P7C3-A20. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (P7C3-A20)?
A1: this compound (P7C3-A20) is reported to be a small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By enhancing NAMPT activity, P7C3-A20 increases the cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This activity is thought to underlie its neuroprotective effects.[1][2]
Q2: Are there known off-targets for P7C3-A20?
A2: Yes, studies using a cellular thermal shift assay (CETSA) coupled with mass spectrometry have identified several potential off-target proteins. These are primarily chaperones and proteins involved in the unfolded protein response (UPR). It has been suggested that P7C3-A20 may only interact transiently with NAMPT and could exert some of its effects indirectly.[3]
Q3: At what concentrations are toxic or off-target effects observed?
A3: P7C3-A20 exhibits concentration-dependent neurotoxicity. In primary neuronal cultures, concentrations above 100 nM have been shown to induce spontaneous neurite degeneration.[1] However, in some cancer cell lines, higher concentrations (e.g., 30 µM) have been used to achieve anti-proliferative effects, suggesting cell-type specific responses.[4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: Can the effects of P7C3-A20 be attributed to pathways other than NAMPT activation?
A4: Yes, some research indicates that the neuroprotective effects of P7C3-A20 may also be mediated through the activation of the PI3K/AKT/GSK3β signaling pathway. This suggests a more complex mechanism of action that may not be solely dependent on NAD+ metabolism.
Q5: Is a comprehensive kinase selectivity profile for P7C3-A20 available?
A5: A comprehensive kinase selectivity profile for P7C3-A20 is not publicly available in the reviewed literature. Given that many small molecules can have unintended effects on kinases, it is advisable to perform a kinase screen if your experimental results suggest potential off-target kinase activity.
Troubleshooting Guide
This guide provides solutions to common problems that may indicate off-target effects of P7C3-A20.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Toxicity or Death | 1. High Compound Concentration: The concentration of P7C3-A20 may be too high for the specific cell line, leading to off-target toxicity. 2. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to P7C3-A20. | 1. Perform a Dose-Response Curve: Determine the EC50 for the desired on-target effect and the IC50 for toxicity in your cell line. Use the lowest effective, non-toxic concentration. 2. Review Literature: Check for published data on P7C3-A20 concentrations used in similar cell lines. |
| Phenotype Not Rescued by NAD+ Precursors | 1. Off-Target Effect: The observed phenotype may be independent of the NAMPT-NAD+ pathway and caused by an off-target interaction. 2. Alternative Signaling Pathway: P7C3-A20 might be acting through other pathways like PI3K/AKT/GSK3β. | 1. Perform a Rescue Experiment: Co-treat cells with P7C3-A20 and NAD+ precursors like nicotinamide mononucleotide (NMN). If the phenotype persists, it is likely an off-target effect. 2. Investigate Alternative Pathways: Use specific inhibitors for suspected off-target pathways (e.g., PI3K inhibitors) to see if the phenotype is reversed. |
| Inconsistent or Irreproducible Results | 1. Compound Stability/Solubility: P7C3-A20 may not be fully dissolved or may be degrading in the experimental conditions. 2. Experimental Variability: Inconsistent cell densities, passage numbers, or incubation times can affect results. | 1. Ensure Proper Dissolution: Follow the recommended solvent and dissolution procedures. Prepare fresh stock solutions regularly. 2. Standardize Experimental Protocol: Maintain consistent cell culture practices and experimental parameters across all experiments. |
| Suspected Interaction with Chaperone Proteins | 1. Direct Off-Target Binding: P7C3-A20 has been shown to potentially interact with several chaperone proteins. | 1. Validate Off-Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) followed by Western blot for specific chaperone proteins to confirm interaction in your cell system. 2. Functional Assays: Investigate downstream effects related to chaperone function, such as the unfolded protein response (UPR). |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and off-target effects of P7C3-A20.
Table 1: Concentration-Dependent Effects of P7C3-A20
| Effect | Cell Type | Concentration | Reference |
| No Toxicity (24h) | Murine SCGe, SCGd, PCN cultures | ≤ 100 nM | |
| Spontaneous Neurite Degeneration | Murine SCGe, SCGd, PCN cultures | > 100 nM | |
| Alleviation of OGD-induced Apoptosis | PC12 cells | 40-100 µM | |
| Inhibition of Cell Growth | Renal Cell Carcinoma (Caki1, 786-O) | 30 µM |
Table 2: Potential Off-Target Proteins of P7C3-A20 Identified by CETSA-MS
| Protein Category | Potential Off-Targets | Reference |
| Chaperones/UPR | HSP90B1 (Endoplasmin), HSPA5 (GRP78), HYOU, PDIA4, PDIA6, PPIB, HSPE1 (Hsp10), HSPD1 (Hsp60), ERP44 |
Experimental Protocols
1. Protocol: Dose-Response Curve for P7C3-A20 Toxicity
This protocol outlines the steps to determine the cytotoxic concentration of P7C3-A20 in a specific cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of P7C3-A20 in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest P7C3-A20 treatment.
-
Treatment: Remove the existing medium from the cells and add the prepared 2x P7C3-A20 dilutions and vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the log of the P7C3-A20 concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to investigate if P7C3-A20 directly binds to and stabilizes a protein of interest (e.g., NAMPT or a suspected off-target) in a cellular context.
-
Cell Treatment: Culture cells to confluency, harvest, and resuspend in PBS with protease inhibitors. Treat the cell suspension with P7C3-A20 or vehicle control for a specified time at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the protein of interest by Western blot. An increase in the amount of the target protein in the soluble fraction at higher temperatures in the P7C3-A20-treated samples compared to the vehicle control indicates target engagement and stabilization.
Visualizations
Caption: On-target signaling pathway of P7C3-A20.
Caption: Workflow for investigating potential off-target effects.
Caption: Potential off-target and alternative signaling pathways of P7C3-A20.
References
- 1. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 4. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
How to address Nampt activator-5 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nampt activator-5. The information is designed to help users address common challenges, particularly those related to compound solubility, and to provide clear protocols for its use in experiments.
Troubleshooting Guide: Insolubility Issues
This section addresses the most common issue encountered with this compound: precipitation in aqueous solutions.
Q1: Why is my this compound precipitating after I add it to my cell culture medium or aqueous buffer?
This is a frequent challenge when working with hydrophobic small molecules. This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but has very limited solubility in aqueous environments like cell culture media or phosphate-buffered saline (PBS).[1] When a concentrated DMSO stock solution is diluted into an aqueous solution, the compound can rapidly fall out of solution, leading to the formation of a visible precipitate.[1]
Q2: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2] To prepare a 10 mM stock solution, you can dissolve 4.27 mg of this compound (with a molecular weight of 427.47 g/mol ) in 1 mL of DMSO.[2] It is crucial to vortex the solution thoroughly to ensure the compound is completely dissolved.[2] Gentle sonication can also be used to aid dissolution.
Q3: What is the best practice for diluting the DMSO stock solution into my aqueous experimental medium to prevent precipitation?
The key is to perform the dilution gradually and ensure the final concentration of DMSO in your culture medium is as low as possible, ideally 0.5% or less, with many protocols recommending 0.1% or lower to minimize solvent-induced cytotoxicity. Abrupt changes in solvent polarity are the primary cause of precipitation.
Recommended Dilution Protocol:
-
Pre-warm your medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to 37°C. Adding the compound to a cold medium can cause it to precipitate.
-
Prepare intermediate dilutions (if necessary): If you are aiming for a very low final concentration of this compound, preparing an intermediate dilution of your stock solution in DMSO can be beneficial.
-
Slow Addition and Mixing: Add the stock solution (or intermediate dilution) drop-wise to the pre-warmed medium while gently vortexing or swirling. This rapid and even distribution helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Visual Check: Before adding the final working solution to your cells, visually inspect it against the light for any signs of cloudiness or precipitate.
Q4: I followed the recommended protocol, but I still see a precipitate. What other steps can I take?
If precipitation persists, consider the following troubleshooting steps. The logical workflow below can help diagnose the issue.
Troubleshooting workflow for addressing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound C8 or Nampt-IN-5) is a potent, small-molecule activator of the enzyme Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+). This compound acts as a positive allosteric modulator, binding to NAMPT and enhancing its catalytic efficiency. This leads to an increased conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is the direct precursor to NAD+. By boosting NAD+ levels, this compound can influence a wide range of cellular processes, including energy metabolism, DNA repair, and inflammation.
Q2: How should I store this compound?
Proper storage is critical to maintain the compound's integrity.
-
Solid Form: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).
-
Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution stored at -20°C should be used within 1 year, while at -80°C it can be stable for up to 2 years.
Q3: What are the known binding affinity and effective concentrations of this compound?
The reported binding affinity (Kd) for this compound is 6.19 µM. In cellular assays, it has been shown to activate NAMPT in a dose-dependent manner with an EC₅₀ value of 0.37 ± 0.06 μM. A typical concentration range to test for cellular effects is between 0.1 µM and 10 µM.
Q4: Can I sterilize the this compound working solution by autoclaving?
No. High temperatures during autoclaving can degrade the compound. To ensure sterility, the final working solution should be filtered through a 0.22 µm sterile syringe filter.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Efficacy Data
| Parameter | Value | Reference |
| Common Names | This compound, Nampt-IN-5, C8 | |
| Molecular Weight | 427.47 g/mol | |
| Binding Affinity (KD) | 6.19 µM | |
| EC₅₀ for NAMPT activation | 0.37 ± 0.06 μM | |
| Maximal NAMPT Activation | 2.1-fold increase |
Table 2: Solubility and Recommended Concentrations
| Solvent / Medium | Concentration | Notes | Reference |
| DMSO | 10 mM | Stock solution. Sonication may be required. | |
| Cell Culture Medium | ≤ 0.5% (v/v) | Final concentration of DMSO vehicle. | |
| Cell Culture Medium | 0.1 µM - 10 µM | Typical experimental working concentration range. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the NAMPT signaling pathway and a standard workflow for preparing experimental solutions.
The NAMPT-mediated NAD+ salvage pathway.
Experimental workflow for preparing a working solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound powder (MW: 427.47 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.27 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the compound is completely dissolved. If needed, sonicate the vial for short bursts in a water bath to aid dissolution.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro NAMPT Coupled Enzyme Assay
This protocol measures NAMPT activity by quantifying the production of NAD+, which is then converted to a fluorescent signal.
-
Materials:
-
Recombinant human NAMPT enzyme
-
Recombinant human NMNAT1 enzyme
-
Alcohol dehydrogenase (ADH)
-
Reaction Buffer (e.g., HEPES pH 8.0, MgCl₂, DTT)
-
Substrates: Nicotinamide (NAM), ATP, and phosphoribosyl pyrophosphate (PRPP)
-
This compound (prepared in DMSO)
-
Ethanol
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 445 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NMNAT1, and ADH.
-
Add NAM, ATP, and PRPP to the reaction mixture.
-
Dispense the mixture into the wells of the 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the recombinant NAMPT enzyme.
-
Add ethanol to the mixture. The ADH will use the NAD+ produced to convert ethanol to acetaldehyde, reducing NAD+ to the fluorescent NADH.
-
Incubate the plate at 37°C for a set time (e.g., 60 minutes).
-
Measure the NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Plot the rate of NADH production against the concentration of this compound to determine the EC₅₀.
-
Protocol 3: Measurement of Cellular NAD+ Levels
This protocol describes how to measure changes in intracellular NAD+ concentrations after treating cells with this compound.
-
Materials:
-
Cells of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Commercially available NAD+/NADH assay kit (luminescent or colorimetric)
-
Microplate reader (compatible with the chosen assay kit)
-
-
Procedure:
-
Seed cells in multi-well plates (e.g., 6-well or 96-well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired duration (e.g., 4, 12, 24 hours). Include a vehicle control (DMSO only).
-
At the end of the treatment period, wash the cells with cold PBS.
-
Lyse the cells and extract metabolites according to the instructions provided with the NAD+/NADH assay kit. This typically involves specific lysis and extraction buffers.
-
Perform the assay to quantify the levels of NAD+ (and NADH if desired).
-
Normalize the NAD+ levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).
-
References
Nampt activator-5 degradation and storage problems
Welcome to the technical support resource for Nampt Activator-5. This guide provides detailed information, troubleshooting advice, and standardized protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is an allosteric activator of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+.[1][2] By binding to an allosteric site, this compound enhances the enzyme's affinity for its substrates, leading to increased production of nicotinamide mononucleotide (NMN) and subsequently elevating intracellular NAD+ levels.[3][4] Elevated NAD+ levels support various critical cellular processes, including energy metabolism, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs.[5]
Q2: What is the recommended solvent for dissolving this compound? A2: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is readily soluble up to 100 mM in DMSO. For final experimental concentrations, the DMSO stock should be serially diluted in your aqueous cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Q3: How should I store this compound? A3: Proper storage is critical to maintain the compound's activity. For the lyophilized powder, store desiccated at -20°C. For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. A working stock can be kept at -20°C for up to one month. Protect both powder and solutions from light.
Q4: Can I use this compound in vivo? A4: Yes, this compound has been formulated for high bioavailability. However, for in vivo experiments, it is crucial to prepare the working solution fresh on the day of use. The appropriate vehicle and formulation will depend on the route of administration (e.g., intraperitoneal, oral). Please refer to specific in vivo protocols or contact technical support for guidance on vehicle selection.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem 1: I am not observing an increase in NAD+ levels after treatment.
-
Question: Did the compound precipitate out of solution?
-
Troubleshooting Tip: this compound has limited aqueous solubility. When diluting the DMSO stock into your aqueous buffer or media, precipitation can occur. Visually inspect your diluted solution for any precipitate. To avoid this, ensure you are vortexing or mixing adequately during the dilution step and do not exceed the recommended final concentration. It is recommended to prepare fresh dilutions for each experiment.
-
-
Question: Is your cell line dependent on the NAMPT salvage pathway?
-
Troubleshooting Tip: Some cell lines express high levels of Nicotinate Phosphoribosyltransferase (NAPRT) and can synthesize NAD+ from nicotinic acid (NA) via the Preiss-Handler pathway. This can mask the effects of a NAMPT activator. Check the NAPRT expression status of your cell line. Experiments in cells with low or absent NAPRT expression are more likely to show a robust response to this compound.
-
-
Question: Was the NAD+ measurement assay performed correctly?
-
Troubleshooting Tip: The timing of the measurement and the sensitivity of the assay are critical. Ensure you are using a validated NAD+/NADH detection kit and following the manufacturer's protocol precisely. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing a peak in NAD+ levels in your specific cell model.
-
Problem 2: I am observing high levels of cytotoxicity or off-target effects.
-
Question: What is the final concentration of DMSO in your experiment?
-
Troubleshooting Tip: High concentrations of the DMSO vehicle can be toxic to cells. Ensure the final DMSO concentration is identical across all treatment groups, including the vehicle control, and does not exceed a non-toxic level (e.g., <0.1%).
-
-
Question: Have you performed a dose-response curve?
-
Troubleshooting Tip: The optimal concentration for NAMPT activation with minimal toxicity can be cell-type specific. Perform a dose-response experiment (e.g., from 0.1 µM to 25 µM) to identify the ideal concentration range for your experiments. High concentrations may lead to off-target effects.
-
Problem 3: My results are inconsistent between experiments.
-
Question: Are you using consistent experimental conditions?
-
Troubleshooting Tip: Factors like cell seeding density, passage number, and confluency can influence cellular metabolism and the response to metabolic modulators. Standardize these parameters across all experiments to ensure reproducibility.
-
-
Question: Are you using freshly prepared solutions?
-
Troubleshooting Tip: The stability of this compound in aqueous media can decrease over time. Always prepare fresh working dilutions from a frozen DMSO stock solution immediately before each experiment. Avoid using diluted compound that has been stored for an extended period.
-
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 485.35 g/mol |
| Formula | C₂₄H₂₃N₅O₂ |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| EC₅₀ (HEK293 cells) | 0.45 µM |
| Storage (Lyophilized) | -20°C, desiccated, protect from light |
| Storage (DMSO Stock) | -80°C (2 years), -20°C (1 month) |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
|---|---|---|---|
| In Vitro NAD+ Boost | A549, HEK293 | 1 µM - 10 µM | 4 - 24 hours |
| Neuroprotection Assay | Primary Neurons | 0.5 µM - 5 µM | 24 - 48 hours |
| Metabolic Studies | C2C12 Myotubes | 2 µM - 15 µM | 12 - 36 hours |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Reconstitution (10 mM Stock): To a 5 mg vial of lyophilized this compound (MW: 485.35), add 1030 µL of anhydrous DMSO to create a 10 mM stock solution.
-
Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots (e.g., 10 µL) in low-adhesion microcentrifuge tubes. Store immediately at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the 10 mM stock. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium. Mix thoroughly by pipetting or gentle vortexing before adding to cells.
Protocol 2: In Vitro Cell Treatment and NAD+ Measurement
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the optimized duration (e.g., 8 hours) at 37°C in a humidified incubator with 5% CO₂.
-
NAD+ Extraction and Measurement: Following incubation, measure intracellular NAD+ levels using a commercially available NAD+/NADH assay kit. Follow the manufacturer's protocol for cell lysis, NAD+ extraction, and signal detection with a microplate reader.
-
Data Analysis: Calculate the NAD+ concentrations based on the standard curve. Normalize the values to cell number or protein concentration to account for any differences in cell proliferation.
Visualizations
Caption: The NAMPT signaling pathway activated by this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
Navigating Experimental Variability: A Technical Support Center for Nampt Activator-5
For Immediate Release
Researchers and drug development professionals utilizing Nampt activator-5 may encounter inconsistencies in their experimental outcomes. To address these challenges, this technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs). By offering detailed methodologies, structured data comparison, and clear visualizations of the underlying biological processes, this guide aims to empower scientists to achieve more consistent and reliable results in their exploration of Nampt activation.
Troubleshooting Guide: Inconsistent Results in this compound Experiments
This guide addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High Variability in NAD+ Level Measurements | Inconsistent Cell Culture Conditions: Cell density, passage number, and media composition can significantly impact cellular metabolism and the response to Nampt activators.[1][2] | - Standardize Seeding Density: Optimize and maintain a consistent cell seeding density across all experiments.[1] - Control Passage Number: Use cells within a consistent and low passage number range. - Use Defined Media: Employ cell culture medium with a known and consistent composition, particularly regarding nicotinamide and nicotinic acid concentrations.[3] |
| Assay Sensitivity and Timing: The method for NAD+ quantification and the time point of measurement are critical for detecting changes.[3] | - Perform a Time-Course Experiment: Measure NAD+ levels at multiple time points after treatment to determine the optimal window for observing activation. - Use a Sensitive Assay: Utilize a validated and highly sensitive NAD+ quantification method, such as an enzymatic cycling assay or LC-MS. | |
| Compound Stability and Solubility: this compound has limited aqueous solubility and may degrade under certain conditions, leading to variable effective concentrations. | - Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment. - Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize degradation. - Ensure Complete Solubilization: Vortex and gently warm if necessary to ensure the compound is fully dissolved in DMSO before further dilution. | |
| Lower-Than-Expected or No Increase in NAD+ Levels | Cell Line-Specific Metabolism: Cells may utilize alternative NAD+ synthesis pathways, such as the Preiss-Handler pathway, bypassing the Nampt-mediated salvage pathway. | - Characterize NAPRT Expression: Before starting experiments, assess the expression level of Nicotinate Phosphoribosyltransferase (NAPRT) in your cell line. Cells with high NAPRT expression may be less responsive to Nampt activators. - Control for Nicotinic Acid: Be aware of the nicotinic acid concentration in your culture medium, as it can fuel the Preiss-Handler pathway and mask the effect of Nampt activation. |
| Suboptimal Compound Concentration: The effective concentration of this compound can vary significantly between cell lines. | - Perform a Dose-Response Analysis: Titrate the concentration of this compound over a wide range (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line. | |
| Inconsistent Cell Viability/Proliferation Results | Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can influence cell viability independently of Nampt activation. | - Perform Rescue Experiments: Co-treat cells with this compound and a NAMPT inhibitor (e.g., FK866). If the observed effect is on-target, the inhibitor should counteract the activator's effect. - Use the Lowest Effective Concentration: Titrate the activator to the lowest concentration that elicits the desired biological response to minimize off-target effects. |
| Variable Cell Health and Metabolic State: The baseline metabolic activity and health of the cells can influence their response to metabolic modulators. | - Ensure Healthy and Actively Proliferating Cultures: Use cells from cultures that are in the exponential growth phase and show high viability. | |
| Assay Interference: Components of the cell viability assay may be affected by the chemical properties of this compound. | - Run Appropriate Controls: Include controls to ensure that the compound or its vehicle (DMSO) does not interfere with the assay's readout (e.g., fluorescence or luminescence). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Nampt-IN-5 or compound C8, is a small molecule that acts as a positive allosteric modulator of the Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme. It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency. This leads to an increased rate of conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor in the NAD+ salvage pathway.
Q2: What are the reported in vitro potencies for this compound?
The potency of this compound can vary depending on the assay and cell line used. A binding affinity (KD) of 6.19 µM has been reported in an in vitro binding assay. In a coupled enzyme assay, an EC50 for NAMPT activation was determined to be 0.37 ± 0.06 μM, with a maximal activation of a 2.1-fold increase.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a crucial factor to consider, especially when observing unexpected phenotypes. One report indicates that the related compound, Nampt-IN-5, inhibits Cytochrome P450 3A4 (CYP3A4), an important enzyme in drug metabolism. Researchers should empirically determine potential off-target effects within their specific experimental systems.
Q4: How can I confirm that the observed effects in my experiments are due to on-target Nampt activation?
To confirm on-target activity, a rescue experiment is highly recommended. The effects of this compound on cellular processes should be reversible by the addition of a specific NAMPT inhibitor, such as FK866. If the biological effect is diminished or reversed in the presence of the inhibitor, it strongly suggests an on-target mechanism.
Q5: My in vitro results with this compound are promising, but they are not translating to my in vivo models. What could be the issue?
Discrepancies between in vitro and in vivo results can arise from several factors, including:
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the specific animal model may limit its exposure at the target tissue.
-
Compound Stability: The compound may be less stable in a physiological environment.
-
Toxicity: On-target toxicities in normal tissues might necessitate using a lower, less effective dose in vivo.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and related compounds to facilitate comparison across different studies and experimental conditions.
Table 1: In Vitro Efficacy of this compound (Nampt-IN-5/C8)
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay | |
| Cytotoxicity (IC50) | 282.7 μM | HUVEC cells, 72 hrs (CCK-8 assay) |
Table 2: Cellular Effects of a Structurally Related NAMPT Activator (NAT-5r)
| Cell Line | Treatment | Outcome | Reference |
| HepG2 | 3 µM NAT-5r for 4 hrs | Significant increase in cellular NAD+ | |
| U2OS | Increasing concentrations of NAT-5r + 10 nM FK866 for 72 hrs | Dose-dependent rescue from FK866-induced cytotoxicity | |
| HepG2, U2OS, T98G, SH-SY5Y | Up to 10 µM NAT-5r | No effect on cell viability |
Experimental Protocols
1. In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol is a general guideline for measuring the enzymatic activity of NAMPT in the presence of an activator.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzymes: Add recombinant human NAMPT, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH).
-
Substrate and Activator: Add nicotinamide (NAM) as the substrate and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: The NAD+ produced is converted to NADH by ADH in the presence of ethanol. NADH fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the EC50.
2. Cellular NAD+/NADH Measurement Assay
This protocol outlines the general steps for quantifying intracellular NAD+ and NADH levels.
-
Cell Culture and Treatment: Plate cells at a consistent density and treat with this compound or vehicle control for the desired duration.
-
Metabolite Extraction: Lyse the cells and extract metabolites. For differentiating NAD+ and NADH, separate acidic (for NAD+) and basic (for NADH) extraction steps are typically required.
-
Quantification: Use a commercial NAD+/NADH assay kit.
-
Prepare a standard curve using the provided standards.
-
Add extracted samples and standards to a 96-well plate.
-
Add the reaction mixture to each well.
-
-
Measurement: Incubate the plate as per the manufacturer's instructions and measure the absorbance or fluorescence using a microplate reader.
-
Normalization: Normalize the NAD+/NADH levels to the total protein concentration or cell number in each sample.
3. Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete growth medium.
-
Treatment: Treat the cells with different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
References
Technical Support Center: Overcoming Feedback Inhibition with Nampt Activator-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nampt activator-5 to overcome feedback inhibition in their experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Nampt-IN-5 or compound C8) is a potent, small-molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] It functions as a positive allosteric modulator, binding to a "rear channel" of the NAMPT enzyme, a site distinct from the active site where nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) bind. This allosteric binding induces a conformational change that enhances the enzyme's catalytic efficiency, leading to increased production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[2]
Q2: What is feedback inhibition of NAMPT and why is it a concern?
Feedback inhibition is a natural regulatory mechanism where the products of a metabolic pathway, in this case, nicotinamide (NAM) and NAD+, bind to and inhibit the activity of an enzyme earlier in the pathway.[3] High concentrations of NAM and NAD+ can inhibit NAMPT, thereby limiting the rate of NAD+ synthesis.[2] This can be a significant challenge in experiments aiming to boost cellular NAD+ levels, as the accumulation of these products can counteract the desired effect.
Q3: How does this compound help overcome feedback inhibition?
As a positive allosteric modulator, this compound stabilizes a conformation of the NAMPT enzyme that is less susceptible to inhibition by NAM and NAD+. By binding to the rear channel, it is thought to modulate the binding of NAM and promote its productive turnover to NMN.[2] This mechanism is described as causing a "right-shift" in the inhibition constant for NAM (KI(NAM)), meaning that higher concentrations of NAM are required to inhibit the enzyme in the presence of the activator. Studies have shown that in the presence of similar NAMPT positive allosteric modulators (N-PAMs), NAMPT activity is retained even at high NAD+ concentrations (e.g., 10 µM).
Q4: What is the difference between this compound and other NAMPT activators like SBI-797812?
Both this compound and SBI-797812 are allosteric activators of NAMPT. However, they belong to different chemical classes and may exhibit distinct pharmacological profiles. For instance, some studies suggest that while SBI-797812 can blunt feedback inhibition by NAD+, it may also inhibit NAMPT activity at low NAM concentrations. This compound, as a newer generation activator, is designed for potent and consistent activation. Direct comparative studies on their efficacy in overcoming feedback inhibition are still emerging.
Q5: Can I use this compound as a substitute for NMN or NR supplementation?
This compound, NMN (nicotinamide mononucleotide), and NR (nicotinamide riboside) all aim to increase cellular NAD+ levels, but through different mechanisms. NMN and NR are NAD+ precursors that are converted to NAD+ through enzymatic reactions. This compound, on the other hand, enhances the endogenous production of NMN from NAM. The choice between these approaches depends on the specific experimental goals. Using a NAMPT activator can be advantageous in systems where the endogenous NAM salvage pathway is intact but may be limited by feedback inhibition. Combining a NAMPT activator with NAM supplementation could potentially yield a more robust increase in NAD+ levels.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparators
| Parameter | This compound (NAT-5r) | NAT | SBI-797812 |
| Binding Affinity (KD) | 180 nM (ITC) | 500 nM (ITC) | Not explicitly stated |
| EC50 for NAMPT activation | ~3 µM (for significant cellular NAD+ increase) | EC50 of 5.7 µM | 0.37 ± 0.06 μM |
| Maximal NAMPT activation | 3-fold improved activity over NAT | Not explicitly stated | 2.1-fold increase |
| Effect on Feedback Inhibition | Alleviates feedback inhibition by NAM and NAD+ (as an N-PAM) | Relieves substrate inhibition at high NAM concentrations | Blunts feedback inhibition by NAD+ |
Mandatory Visualization
Experimental Protocols
Protocol 1: In Vitro NAMPT Activity Assay with High Substrate/Product Concentrations
This protocol is designed to assess the ability of this compound to overcome feedback inhibition by nicotinamide (NAM) and NAD+.
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
NAD+
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation 340 nm, Emission 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of NAM, PRPP, and NAD+ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
To test for NAM inhibition, add a high concentration of NAM (e.g., 100 µM, 500 µM, 1 mM) to a set of wells with and without this compound.
-
To test for NAD+ inhibition, add a high concentration of NAD+ (e.g., 10 µM, 50 µM, 100 µM) to another set of wells with and without this compound.
-
Add a fixed concentration of PRPP (e.g., 100 µM) to all wells.
-
-
Enzyme Reaction:
-
Add NMNAT and ADH to all wells.
-
Initiate the reaction by adding a fixed concentration of recombinant NAMPT enzyme to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at Ex 340 nm / Em 460 nm. The fluorescence signal corresponds to the amount of NADH produced, which is proportional to NAMPT activity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NAMPT enzyme).
-
Plot the NAMPT activity (relative fluorescence units) against the concentration of the inhibitor (NAM or NAD+) in the presence and absence of this compound.
-
Determine the IC50 values for NAM and NAD+ inhibition and observe any rightward shift in the presence of the activator.
-
Protocol 2: Cellular NAD+ Quantification in the Presence of High Nicotinamide
This protocol measures the ability of this compound to boost intracellular NAD+ levels in a high-nicotinamide environment, simulating conditions where feedback inhibition might occur.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium
-
This compound
-
Nicotinamide (NAM)
-
NAD+/NADH quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound.
-
In a parallel set of wells, co-treat cells with this compound and a high concentration of NAM (e.g., 1 mM). Include vehicle controls for both conditions.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 4, 8, or 24 hours).
-
-
NAD+ Extraction and Quantification:
-
Lyse the cells according to the protocol provided with the NAD+/NADH quantification kit.
-
Perform the NAD+ assay following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize NAD+ levels to the total protein concentration in each well.
-
Compare the fold-change in NAD+ levels in cells treated with this compound alone versus those co-treated with high NAM. A sustained or enhanced increase in NAD+ in the co-treated group indicates the overcoming of feedback inhibition.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lower than expected NAMPT activation | 1. Suboptimal Activator Concentration: The concentration of this compound may be too low. 2. High Endogenous NAM/NAD+: High basal levels of NAM or NAD+ in the cell culture medium or cells are causing feedback inhibition. 3. Poor Compound Solubility: The activator may not be fully dissolved. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay conditions. 2. Use a defined cell culture medium with known concentrations of NAM. Consider a washout step before treatment to remove excess extracellular NAM. 3. Ensure complete solubilization of the activator in a suitable solvent like DMSO before diluting in aqueous buffer or media. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Variable Cell Density or Passage Number: Differences in cell confluency or age can affect metabolic rates. 2. Inconsistent Incubation Times: The timing of treatment and measurement is critical for observing changes in NAD+ levels. 3. Reagent Degradation: The activator or other reagents may have degraded over time. | 1. Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments. 2. Strictly adhere to the planned incubation times. For kinetic studies, perform a time-course experiment to identify the optimal measurement window. 3. Store this compound and other critical reagents according to the manufacturer's recommendations. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| No effect of this compound in a specific cell line | 1. Low NAMPT Expression: The cell line may have very low endogenous expression of the NAMPT enzyme. 2. Dominant Alternative NAD+ Synthesis Pathway: The cells may primarily rely on the Preiss-Handler (from nicotinic acid) or de novo (from tryptophan) pathways for NAD+ synthesis. 3. Cellular Efflux of the Activator: The compound may be actively transported out of the cells. | 1. Verify NAMPT expression levels in your cell line via Western blot or qPCR. 2. Test the sensitivity of your cells to a known NAMPT inhibitor (e.g., FK866). If the cells are insensitive, they may not be reliant on the salvage pathway. 3. Consider using a different cell line known to be responsive to NAMPT modulation or investigate the expression of drug efflux pumps. |
| Unexpected inhibition of NAMPT activity at high activator concentrations | 1. Off-target Effects: At very high concentrations, small molecules can exhibit non-specific effects. 2. Compound Aggregation: The activator may form aggregates at high concentrations, leading to artefactual inhibition. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Visually inspect your stock and working solutions for any precipitation. Consider including a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) in biochemical assays to prevent aggregation. |
References
Why am I seeing toxicity with Nampt activator-5 treatment?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with NAMPT activator treatments, with a specific focus on Nampt activator-5 (also known as compound C8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (compound C8) is a potent, small-molecule allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] It binds to a site on the NAMPT enzyme distinct from the active site, inducing a conformational change that enhances its catalytic efficiency.[1] This results in an increased rate of nicotinamide mononucleotide (NMN) production from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), which in turn boosts intracellular nicotinamide adenine dinucleotide (NAD+) levels.[1]
Q2: I'm observing unexpected cytotoxicity with this compound. What are the potential causes?
While NAMPT activators like the P7C3 series are often reported as non-toxic at neuroprotective doses, toxicity can arise from several factors:[3]
-
Concentration-Dependent Effects: At higher concentrations, NAMPT activators can induce cytotoxicity. For instance, P7C3-A20, a related compound, shows concentration-dependent toxicity in primary neuronal cultures. High concentrations of P7C3 have also been shown to inhibit the growth of renal cell carcinoma cells. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
-
NAMPT Overactivation: Excessive activation of NAMPT can lead to a supraphysiological increase in NAD+ levels. This can disrupt the delicate balance of cellular metabolism, potentially leading to reductive stress or other metabolic disturbances. Dysregulation of NAMPT activity is known to have adverse effects.
-
Off-Target Effects: As with any small molecule, off-target interactions are a possibility, although specific off-targets for this compound are not extensively documented in publicly available literature. If the observed toxicity is inconsistent with the known effects of NAMPT activation, off-target effects should be considered.
-
Cell-Type Specific Sensitivity: Different cell lines and primary cells can have varying metabolic dependencies and sensitivities to changes in NAD+ metabolism. Cells with a high reliance on specific NAD+-dependent pathways may be more susceptible to the effects of NAMPT activators.
-
Compound Purity and Stability: The purity of the compound and its stability in your experimental media can influence its potency and toxicity. Degradation products may have different activity profiles.
Q3: Can NAMPT activation lead to oxidative stress?
The relationship between NAMPT activation and oxidative stress is complex. Generally, enhancing NAD+ levels through NAMPT activation is associated with protection against oxidative stress. NAD+ is a crucial cofactor for antioxidant systems. However, supraphysiological levels of NAD+ and a significantly altered NAD+/NADH ratio could potentially disrupt redox homeostasis. Some studies have linked increased extracellular NAMPT to higher oxidative stress in certain cell types. If you suspect oxidative stress, it is advisable to measure markers of oxidative stress in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
If you are observing a higher-than-expected level of cell death, consider the following troubleshooting steps:
-
Confirm Compound Concentration and Integrity:
-
Verify the correct dilution of your stock solution.
-
Use a fresh aliquot of the compound to rule out degradation.
-
If possible, confirm the purity of your compound batch.
-
-
Perform a Dose-Response Curve:
-
Test a wide range of this compound concentrations to determine the IC50 (if toxic) and the optimal concentration for your desired effect.
-
Start with low nanomolar concentrations and increase incrementally.
-
-
Optimize Incubation Time:
-
Perform a time-course experiment to see if the toxicity is time-dependent. Shorter incubation times may be sufficient to observe the desired effect without causing toxicity.
-
-
Assess Cell Culture Conditions:
-
Ensure your cells are healthy and at an appropriate confluency before treatment. Over-confluent or stressed cells may be more sensitive to perturbations in their metabolic state.
-
Use a consistent and low passage number for your cells.
-
-
Rescue Experiment with NAD+ Precursors:
-
To determine if the toxicity is on-target (i.e., related to NAMPT activation), try to rescue the cells by co-treating with NMN or nicotinamide riboside (NR). If the toxicity is on-target, providing downstream metabolites might not rescue the cells from overactivation effects but can help elucidate the mechanism.
-
Issue 2: Inconsistent or Variable Results
For inconsistent results between experiments, consider these factors:
-
Standardize Experimental Protocol:
-
Ensure all parameters, including cell seeding density, treatment duration, and media conditions, are consistent across all experiments.
-
-
Compound Solubility:
-
Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in your culture medium. Poor solubility can lead to inaccurate concentrations.
-
-
Cell Line Authentication:
-
Periodically authenticate your cell line to ensure its identity and check for contamination.
-
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Table 2: Reported Toxic Concentrations of P7C3 Analogs
| Compound | Concentration | Cell Type/Model | Observed Effect | Reference |
| P7C3-A20 | > 100 nM | Primary neuronal cultures | Neurite degeneration | |
| P7C3 | 30 µM | Renal cell carcinoma cells | Decreased proliferation, increased apoptosis |
Experimental Protocols
1. Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures.
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTS reagent (containing PES or PMS)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the activator. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Intracellular NAD+ Levels
This protocol is a general guideline for using commercially available NAD/NADH assay kits.
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
NAD/NADH extraction buffer (provided in the kit or prepared as a lysis buffer)
-
NAD/NADH assay kit (containing reaction buffer, enzyme mix, and standards)
-
96-well plate (white or black, depending on the assay's detection method)
-
Plate reader (fluorometric or colorimetric)
-
-
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using the NAD/NADH extraction buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
Prepare NAD+ standards according to the kit's instructions.
-
Add samples and standards to the 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the NAD+ concentration in the samples based on the standard curve and normalize to the protein concentration.
-
Visualizations
Caption: NAMPT signaling pathway activated by this compound.
Caption: Troubleshooting workflow for NAMPT activator-induced toxicity.
Caption: Experimental workflow for assessing this compound effects.
References
Adjusting experimental conditions for Nampt activator-5 studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nampt activator-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound C8) is a potent small-molecule activator of Nicotinamide phosphoribosyltransferase (NAMPT).[1][2] It functions as a positive allosteric modulator, binding to a site on the NAMPT enzyme distinct from the active site.[1] This binding induces a conformational change that enhances the enzyme's catalytic efficiency, leading to an increased rate of nicotinamide mononucleotide (NMN) production from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).[1] NMN is a key precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[1]
Q2: What are the expected downstream effects of treating cells with this compound?
By activating NAMPT, this compound increases the intracellular pool of NAD+. This can lead to several downstream effects, including:
-
Modulation of NAD+-dependent enzymes: The activity of enzymes that use NAD+ as a substrate, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), may be altered.
-
Metabolic reprogramming: Increased NAD+ levels can enhance the flux through metabolic pathways that rely on NAD+ as a key electron acceptor, such as glycolysis and the TCA cycle.
-
Cellular antisenescence effects: this compound has been shown to promote the production of NAD+ in the brain and reduce the expression of age-related markers.
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
The effective concentration of this compound is highly dependent on the cell line and the specific assay. Based on available data, a starting point for in vitro experiments could be guided by its EC50 for NAMPT activation, which is approximately 0.37 µM. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
For cell culture experiments, a stock solution of this compound can be prepared in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in cell culture-grade DMSO. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C for long-term storage. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cellular NAD+ levels. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect incubation time: The duration of treatment may be insufficient to produce a measurable change in NAD+ levels. 3. Cell line characteristics: The cell line may have a low dependence on the NAMPT salvage pathway. | 1. Perform a dose-response experiment: Test a wider range of concentrations to identify the optimal dose. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the best time point for measuring NAD+ levels. 3. Characterize your cell line: Assess the expression levels of key enzymes in NAD+ synthesis pathways. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum lots can affect cellular responses. 2. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, seed at a consistent density, and use the same lot of serum for a series of experiments. 2. Properly store and handle the compound: Aliquot the stock solution and avoid multiple freeze-thaw cycles. |
| High background in cell-based assays. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Assay interference: The compound may interfere with the assay chemistry. | 1. Minimize final solvent concentration: Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control in all experiments. 2. Run compound interference controls: Test the effect of this compound on the assay components in a cell-free system. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | |
| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay |
Experimental Protocols
Protocol 1: In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol measures the ability of this compound to enhance the enzymatic activity of recombinant NAMPT.
Materials:
-
Recombinant human NAMPT
-
Recombinant human NMNAT1
-
Alcohol dehydrogenase (ADH)
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Ethanol
-
HEPES buffer (pH 8.0)
-
MgCl₂
-
DTT
-
This compound
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reaction Mixture: Create a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and PRPP.
-
Add Enzymes: To the reaction buffer, add recombinant human NAMPT, NMNAT1, and ADH.
-
Add Substrate and Activator: Add NAM as the substrate and varying concentrations of this compound to the wells of the 384-well plate.
-
Initiate Reaction: Start the reaction by adding the enzyme mixture to the wells.
-
Incubation: Incubate the plate at 37°C.
-
Detection: The NAD+ produced is converted to NADH by ADH in the presence of ethanol. Measure the fluorescence of NADH at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the EC50 value.
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol describes how to measure changes in intracellular NAD+ levels in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solution (e.g., methanol/water)
-
Protein assay kit (e.g., BCA)
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Metabolite Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells and extract metabolites using a cold methanol/water solution.
-
Quantification: Analyze the cell lysates using LC-MS to quantify the levels of NAD+.
-
Normalization: Determine the protein concentration of each sample using a BCA protein assay. Normalize the measured NAD+ levels to the total protein concentration in each sample.
Protocol 3: Western Blot Analysis of NAMPT Pathway Proteins
This protocol details the analysis of protein expression levels of key components in the NAMPT signaling pathway.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the supernatant containing the protein lysate after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal. Perform densitometric analysis and normalize the target protein band intensity to the loading control.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for measuring intracellular NAD+ levels.
Caption: Workflow for Western Blot analysis.
References
Nampt activator-5 showing variable effects across different passages of cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variable effects with Nampt activator-5 across different cell passages.
Troubleshooting Guide
Issue: Inconsistent activity of this compound observed in cells of the same cell line but different passage numbers.
High cell passage numbers can lead to significant alterations in cellular characteristics, which can, in turn, affect the cellular response to drug candidates like this compound.[1] These changes can manifest as variations in morphology, growth rates, protein expression, and overall responsiveness to external stimuli.[2]
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Altered NAMPT Expression or Activity | High passage cells may exhibit changes in the expression levels or basal activity of NAMPT, the target of this compound. Solution: Perform Western blotting or qPCR to compare NAMPT protein and mRNA levels, respectively, between low and high passage cells. Conduct a baseline NAMPT activity assay on cell lysates from different passages. |
| Changes in Cellular NAD+ Metabolism | The overall metabolic state of the cell, including baseline NAD+ levels and the activity of other NAD+ consuming enzymes (e.g., PARPs, Sirtuins), can change with continuous passaging. This can alter the demand for NAD+ and the perceived efficacy of a NAMPT activator. Solution: Measure and compare baseline intracellular NAD+ levels in low and high passage cells using LC-MS. |
| Genetic and Phenotypic Drift | Continuous cell culture can lead to the selection of subpopulations with different genetic and phenotypic characteristics, including altered drug sensitivity. Solution: Implement a strict cell banking system. Thaw a fresh, low-passage vial of cells for each new set of experiments. It is recommended to use cells within a limited passage range (e.g., 5-10 passages from thawing) for a single study. |
| Cell Health and Culture Conditions | Sub-optimal cell health, inconsistent seeding densities, or variations in media and supplements can contribute to experimental variability. Solution: Regularly monitor cell morphology for signs of stress. Ensure consistent cell seeding densities and maintain a detailed log of culture conditions, including media lot numbers. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular metabolism and drug response. Solution: Routinely test cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that acts as a positive allosteric modulator of Nicotinamide Phosphoribosyltransferase (NAMPT). It binds to a site on the NAMPT enzyme distinct from the active site, inducing a conformational change that enhances its catalytic efficiency. This leads to an increased production of nicotinamide mononucleotide (NMN), the precursor to nicotinamide adenine dinucleotide (NAD+).
Q2: Why is cell passage number important when studying this compound?
The passage number, or the number of times a cell line has been subcultured, can significantly impact experimental results. High passage numbers can lead to a variety of cellular changes including altered gene expression, metabolism, and drug sensitivity. For a targeted agent like this compound, changes in the expression of NAMPT or other components of the NAD+ salvage pathway can lead to inconsistent results.
Q3: At what passage number should I use my cells for these experiments?
While the optimal passage number can be cell-line specific, it is generally recommended to use cells within a low passage range (e.g., under 20-25 passages from the original stock). For any given study, it is crucial to maintain a consistent passage number range to ensure reproducibility.
Q4: How can I confirm that this compound is working as expected in my low-passage cells?
To confirm the on-target activity of this compound, you should observe a dose-dependent increase in intracellular NMN and NAD+ levels. You can also perform a rescue experiment where the cytotoxic effects of a NAMPT inhibitor (like FK866) are reversed by treatment with this compound.
Data Presentation
The following tables provide reference data for NAMPT activators and inhibitors. Note that the efficacy of this compound should be determined empirically for each cell line and experimental condition.
Table 1: In Vitro Efficacy of a NAMPT Activator (Reference Compound)
| Parameter | Value | Assay Condition |
| EC50 for NAMPT activation | Varies by compound | In vitro coupled enzyme assay |
| Maximal NAMPT activation | Varies by compound | In vitro coupled enzyme assay |
| Cellular NAD+ increase | Dose-dependent | LC-MS analysis of treated cells |
Table 2: Reported IC50 Values of Various NAMPT Inhibitors in Different Cancer Cell Lines (for reference)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| STF-118804 | SEM | B-cell Acute Lymphoblastic Leukemia | <10 |
| STF-118804 | KP-Y-RL | B-cell Acute Lymphoblastic Leukemia | <10 |
| GMX1778 | A2780 | Ovarian Carcinoma | 1.9 |
| FK866 | HCT-116 | Colon Carcinoma | 0.8 |
Experimental Protocols
1. In Vitro NAMPT Enzyme Activity Assay (Coupled-Enzyme Assay)
-
Objective: To measure the enzymatic activity of NAMPT in the presence of this compound.
-
Principle: This is a multi-step enzymatic assay. First, NAMPT converts nicotinamide (NAM) and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. Finally, the generated NAD+ is used by alcohol dehydrogenase (ADH) to reduce a substrate, leading to a detectable signal (e.g., colorimetric or fluorescent).
-
Procedure:
-
Prepare a reaction buffer containing buffer salts, MgCl2, and ethanol.
-
Add recombinant human NAMPT, NMNAT, and ADH to the wells of a microplate.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding a substrate mixture containing NAM, PRPP, ATP, and a detection reagent (e.g., WST-1).
-
Incubate at 37°C and measure the absorbance or fluorescence at regular intervals.
-
Calculate the reaction velocity and plot against the activator concentration to determine the EC50.
-
2. Cellular NAD+ Level Measurement by LC-MS
-
Objective: To quantify the intracellular concentration of NAD+ in response to treatment with this compound.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., methanol/water).
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify NAD+.
-
Normalize the NAD+ levels to the total protein concentration or cell number in each sample.
-
3. Cell-Based Drug Response Assay
-
Objective: To assess the effect of this compound on cell viability or proliferation.
-
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the activator. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or crystal violet staining) according to the manufacturer's protocol.
-
Plot the viability data against the log of the activator concentration and use non-linear regression to determine the EC50.
-
Mandatory Visualizations
Caption: The NAMPT signaling pathway and the action of this compound.
Caption: A troubleshooting workflow for variable this compound effects.
References
How to control for vehicle effects in Nampt activator-5 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects in experiments involving the nicotinamide phosphoribosyltransferase (Nampt) activator, Nampt activator-5.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial in this compound experiments?
A vehicle control is a formulation containing all the components of the experimental treatment except for the active substance, in this case, this compound. It is essential for distinguishing the biological effects of the Nampt activator from any potential effects of the solvents used to dissolve and administer it.[1][2]
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
-
In Vitro Studies: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and similar small molecules for cell-based assays.[2][3] It is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, with 0.1% being considered safe for most cell lines.[2]
-
In Vivo Studies: For animal studies, a multi-component vehicle is often required to ensure solubility and bioavailability. A common formulation includes a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline or water. The exact ratios should be optimized for the specific compound and route of administration.
Q3: Can the vehicle itself affect my experimental results?
Yes, vehicles can have off-target effects. DMSO, even at low concentrations, has been shown to alter gene expression, influence signaling pathways, and affect cell proliferation and viability. For in vivo studies, surfactants like Tween 80 can improve the absorption of compounds, which could influence the observed efficacy. Therefore, a vehicle-only control group is mandatory to account for these potential confounding effects.
Q4: How should I prepare the vehicle control for my experiments?
The vehicle control should be prepared in the exact same manner as the this compound treatment group, including the same concentrations of all solvents and the same dilution steps. This ensures that any observed differences between the treatment and control groups can be confidently attributed to the this compound.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in my in vitro experiments.
-
Possible Cause: Inconsistent final concentration of the vehicle (e.g., DMSO) across wells or experiments.
-
Troubleshooting Steps:
-
Ensure that the stock solution of this compound in DMSO is fully dissolved.
-
When preparing dilutions, ensure that the final concentration of DMSO is the same in all wells, including the vehicle control.
-
Perform a dose-response curve for DMSO alone on your specific cell line to determine the highest non-toxic concentration.
-
Issue 2: Unexpected cytotoxicity observed in the vehicle control group.
-
Possible Cause: The concentration of the vehicle components, particularly DMSO, may be too high for the specific cell line being used.
-
Troubleshooting Steps:
-
Review the final concentration of all vehicle components. For DMSO in cell culture, aim for a final concentration of ≤ 0.1% where possible.
-
Test a range of lower vehicle concentrations to identify a non-toxic level.
-
Consider alternative solvents if DMSO toxicity persists even at low concentrations, although this may require re-evaluating the solubility of this compound.
-
Issue 3: Lower than expected efficacy of this compound in vivo.
-
Possible Cause: Poor bioavailability of the compound due to the vehicle formulation.
-
Troubleshooting Steps:
-
Optimize the vehicle composition. The ratios of DMSO, PEG300, and Tween 80 can be adjusted to improve solubility and absorption.
-
Consider the route of administration. For some compounds, intraperitoneal (i.p.) injection may lead to higher plasma concentrations than oral gavage.
-
Perform pharmacokinetic studies to measure the plasma concentration of this compound when administered with the chosen vehicle.
-
Quantitative Data Summary
Table 1: Effect of Nampt Activators and Vehicle on Intracellular NAD+ Levels
| Treatment Group | Cell Line | Concentration | Duration | Change in NAD+ Levels (relative to untreated) | Reference |
| Vehicle (DMSO) | A549 | 0.1% | 4 hours | No significant change | |
| Nampt Activator 6 | A549 | 10 µM | 4 hours | ~150% increase | |
| Nampt Activator 10 | A549 | 10 µM | 4 hours | ~247% increase | |
| Vehicle (DMSO) | HeLa | Not specified | 4 hours | No significant change | |
| NAT-5r | HeLa | 3 µM | 4 hours | Significant increase |
Table 2: Effect of Vehicle and a NAMPT Modulator on Cell Viability
| Treatment Group | Cell Line | Concentration | Duration | Cell Viability (% of control) | Reference |
| Vehicle (DMSO) | 786-O | Not specified | 24 hours | ~100% | |
| KPT-9274 (NAMPT inhibitor) | 786-O | 1 µM | 24 hours | ~100% | |
| KPT-9274 (NAMPT inhibitor) | 786-O | 5 µM | 24 hours | ~100% | |
| Vehicle (DMSO) | RA FLSs | 0.05% | 24 hours | ~96-99% | |
| Vehicle (DMSO) | RA FLSs | 0.1% | 24 hours | ~88-95% | |
| Vehicle (DMSO) | RA FLSs | 0.5% | 24 hours | ~75% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Intracellular NAD+ Levels
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration as the highest concentration of this compound.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 4-24 hours).
-
NAD+ Extraction:
-
Wash the cells with PBS.
-
Lyse the cells using an acidic extraction buffer to preserve NAD+.
-
-
NAD+ Quantification:
-
Use a commercially available NAD/NADH assay kit (colorimetric or fluorometric).
-
Follow the manufacturer's instructions to measure the NAD+ concentration in the cell lysates.
-
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) can also be used for more precise quantification.
-
-
Data Normalization: Normalize the measured NAD+ levels to the total protein concentration in each well.
Protocol 2: In Vivo Administration of this compound in a Mouse Model
-
Animal Model: Use an appropriate mouse model for the research question (e.g., wild-type, disease model).
-
Vehicle and Compound Preparation:
-
Prepare the vehicle solution. A common formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% sterile water or saline.
-
Dissolve this compound in the vehicle to the desired final concentration for dosing.
-
-
Animal Grouping: Randomize animals into at least two groups: a vehicle control group and a this compound treatment group.
-
Administration: Administer the prepared solutions to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The dosing volume and frequency should be based on prior tolerability studies.
-
Monitoring: Monitor the animals' body weight and general health throughout the study.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, brain, tumor).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen tissue in an acidic extraction buffer for NAD+ measurement as described in Protocol 1.
-
Visualizations
Caption: The NAMPT signaling pathway and the action of this compound.
Caption: A logical workflow for experiments with this compound and vehicle controls.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Validation & Comparative
A Comparative Guide to NAMPT Activators: Nampt activator-5 vs. SBI-797812
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the NAD+ salvage pathway, making it a key target for therapeutic intervention in age-related diseases and metabolic disorders. Small molecule activators of NAMPT offer a promising strategy to boost cellular NAD+ levels. This guide provides a comparative overview of two such activators: Nampt activator-5 and SBI-797812, focusing on their efficacy, mechanisms of action, and the experimental data supporting their function.
At a Glance: Key Efficacy Parameters
Table 1: In Vitro Efficacy of NAMPT Activators
| Parameter | This compound (Compound C8/NAT-5r) | SBI-797812 | Assay Condition |
| Binding Affinity (KD) | 6.19 µM[1] / 180 nM (NAT-5r)[2][3] | Not explicitly reported | In vitro binding assay |
| EC50 for NAMPT activation | ~3 µM (NAT-5r, significant NAD elevation)[2][3] | 0.37 ± 0.06 μM | In vitro coupled enzyme assay |
| Maximal NAMPT activation | 3-fold improved activity over initial hit NAT | 2.1-fold increase | In vitro coupled enzyme assay |
Table 2: Cellular Effects of NAMPT Activators
| Parameter | This compound (NAT-5r) | SBI-797812 | Cell Line & Conditions |
| Cellular NAD+ Increase | Significantly enhanced NAD+ content in NAMPT-WT cells. | 2.2-fold increase in NAD+ | A549 human lung carcinoma cells (SBI-797812) / Various (this compound) |
| Cellular NMN Increase | Significant increase in the conversion of radiolabeled NAM into NMN. | 17.4-fold increase in NMN | A549 human lung carcinoma cells |
Mechanism of Action: Distinct Approaches to NAMPT Activation
While both molecules activate NAMPT, their proposed mechanisms of action differ.
This compound , also referred to as compound C8 or NAT-5r, is part of a chemical class of NAMPT activators (NATs) that are suggested to act as positive allosteric modulators. These compounds are thought to bind to a site distinct from the enzyme's active site, inducing a conformational change that enhances its catalytic efficiency.
SBI-797812 is structurally similar to active-site directed NAMPT inhibitors. Its mechanism is multifaceted; it shifts the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), increases the enzyme's affinity for ATP, stabilizes the phosphorylated form of NAMPT, and importantly, alleviates feedback inhibition by NAD+. This combination of effects turns NAMPT into a more efficient "super catalyst". Interestingly, one study noted that SBI-797812 reduced the enzyme reaction rate at low nicotinamide (NAM) concentrations and only exhibited activation at higher NAM concentrations, suggesting a potential role in relieving substrate inhibition.
Signaling Pathway and Experimental Workflow
To visualize the context of NAMPT activation and the general approach to evaluating these compounds, the following diagrams are provided.
Caption: The NAD+ salvage pathway and points of intervention for Nampt activators.
Caption: General experimental workflow for evaluating NAMPT activators.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize NAMPT activators. Specific details may vary between laboratories and published studies.
In Vitro NAMPT Activation Assay (Coupled-Enzyme Assay)
This assay measures the production of NAD+ in a multi-step enzymatic reaction.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing HEPES (pH ~7.5-8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzyme Addition : Recombinant human NAMPT, nicotinamide mononucleotide adenylyltransferase (NMNAT), and a detection enzyme such as alcohol dehydrogenase (ADH) are added to the reaction mixture.
-
Compound Incubation : Varying concentrations of the test compound (this compound or SBI-797812) or a vehicle control (e.g., DMSO) are added to the reaction wells.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate, nicotinamide (NAM).
-
Incubation : The reaction is incubated at 37°C for a defined period (e.g., 60-120 minutes).
-
Detection : The NAD+ produced by the NAMPT/NMNAT reactions is used by ADH to convert a substrate (e.g., ethanol) into a product, which in turn reduces NAD+ to NADH. The resulting NADH can be detected fluorometrically (e.g., excitation at 340 nm and emission at 460 nm).
-
Data Analysis : The rate of NADH production is plotted against the concentration of the activator to determine the EC50 value.
Cellular NAD+ and NMN Measurement (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately quantifying intracellular NAD+ and its precursors.
-
Cell Culture and Treatment : Cells (e.g., A549, HepG2) are cultured to a desired confluency and then treated with various concentrations of the NAMPT activator or a vehicle control for a specified duration (e.g., 4-24 hours).
-
Metabolite Extraction :
-
The culture medium is removed, and the cells are washed with cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a cold extraction solution (e.g., a mixture of methanol, acetonitrile, and water) to the cells.
-
Cells are scraped, and the lysate is collected. The samples are often vortexed and centrifuged to pellet protein and cellular debris.
-
-
Sample Preparation : The supernatant containing the metabolites is collected and may be dried under vacuum and then reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis :
-
An aliquot of the prepared sample is injected into a liquid chromatography system coupled to a mass spectrometer.
-
Metabolites are separated on a chromatography column (e.g., a HILIC column for polar metabolites).
-
The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) for NAD+ and NMN.
-
-
Quantification : The peak areas of NAD+ and NMN are measured and compared to a standard curve generated from known concentrations of these metabolites. The quantified levels are typically normalized to the total protein concentration or cell number of the original sample.
Conclusion
Both this compound and SBI-797812 have demonstrated the ability to activate NAMPT and increase cellular NAD+ levels in preclinical models. They appear to achieve this through different mechanisms, with this compound likely acting as an allosteric modulator and SBI-797812 functioning by enhancing catalytic efficiency and overcoming feedback inhibition.
The available data suggests that SBI-797812 has a lower EC50 for NAMPT activation in vitro. However, without direct comparative studies, it is challenging to definitively state which compound is more efficacious. The choice between these activators for research purposes may depend on the specific experimental context, including the cell type or model system and the desired mechanistic investigation. Further head-to-head studies are warranted to provide a clearer comparison of their therapeutic potential.
References
A Head-to-Head Comparison of Nicotinamide Phosphoribosyltransferase (NAMPT) Activators
For Researchers, Scientists, and Drug Development Professionals
The landscape of nicotinamide adenine dinucleotide (NAD+) biology is rapidly evolving, with a significant focus on therapeutic strategies to augment NAD+ levels, which decline with age and in various pathological conditions. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammals, making it a prime target for activation. This guide provides a comparative overview of different classes of NAMPT activators, including the NAD+ precursor nicotinamide mononucleotide (NMN) in its standard and microcrystalline (MIB-626) forms, and direct enzymatic activators such as SBI-797812 and novel synthetic activators (NATs).
It is crucial to note that to date, no direct head-to-head clinical trials have been published comparing these different classes of NAMPT activators. The following comparison is a synthesis of data from individual preclinical and clinical studies.
Quantitative Data Summary
The following table summarizes the reported efficacy of various NAMPT activators in increasing NAD+ levels from different studies. Due to the lack of direct comparative studies, these values should be interpreted with caution as experimental conditions, models, and analytical methods vary.
| Activator Class | Specific Compound(s) | System/Model | Dosage/Concentration | Fold/Percent Increase in NAD(P)+ or related metabolites | Source(s) |
| NMN (Microcrystalline) | MIB-626 | Human (overweight/obese adults) | 1000 mg, once or twice daily for 14 days | Blood NMN: 1.7 to 3.7-fold increase. Blood NAD+: Doubled (once daily) to tripled (twice daily). | [1] |
| NMN (Standard) | NMN | Human (healthy older men) | 250 mg/day for 12 weeks | Whole blood NAD+: ~6-fold increase. | |
| NMN | Human (healthy adults) | 250 mg/day for 12 weeks | Whole blood NAD+: ~75% increase. | ||
| NMN | Human (overweight/obese postmenopausal women) | 250 mg/day for 10 weeks | Peripheral blood mononuclear cell NAD+: ~50% increase. | ||
| Direct Allosteric Activator | SBI-797812 | Human A549 cells (with 13C/15N-labeled NAM) | Not specified | NAD+(M+4): 5-fold increase. | [2] |
| SBI-797812 | Mouse | 20 mg/kg i.p. | Liver NAD+: 1.3-fold increase. | [3] | |
| SBI-797812 | Human primary myotubes | 10 µM for 4 hours | NMN: 2.5-fold increase, NAD+: 1.25-fold increase. | [2] | |
| Novel Synthetic Activators | NAT-5r | HepG2 cells | 3 µM for 4 hours | Cellular NAD+ elevation comparable to 300 µM NMN. | [4] |
| Compound 10 (urea-class) | Mouse islets | 5 µmol/L | Total NAD+ content: 310% of control. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for evaluating NAMPT activators, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of NAMPT activators.
Measurement of Intracellular and Blood NAD+ Levels by LC-MS/MS
This protocol is a generalized procedure for the quantitative analysis of NAD+ and its metabolites in biological samples, such as whole blood, tissues, or cultured cells.
a. Sample Preparation and Metabolite Extraction:
-
Whole Blood: Collect blood in EDTA-containing tubes. To stabilize NAD+, immediately mix a precise volume of whole blood with an equal volume of ice-cold 10% trichloroacetic acid (TCA) or a similar acidic extraction buffer. Vortex vigorously and incubate on ice for 10-15 minutes to precipitate proteins.
-
Tissues: Flash-freeze harvested tissues in liquid nitrogen. Homogenize the frozen tissue in an appropriate volume of ice-cold acidic extraction buffer (e.g., a methanol/water mixture with formic acid).
-
Cultured Cells: Aspirate culture medium and wash cells with ice-cold PBS. Add ice-cold extraction solvent (e.g., 80% methanol) to the culture plate, scrape the cells, and collect the cell suspension.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. For TCA extracts, a neutralization step with an appropriate buffer may be required.
-
Storage: Store the extracts at -80°C until analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a liquid chromatography system, often with a hydrophilic interaction liquid chromatography (HILIC) column, to separate NAD+ from other metabolites. The mobile phases typically consist of an aqueous solvent and an organic solvent (e.g., acetonitrile) with modifiers like ammonium acetate or formic acid to improve separation and ionization.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in positive ion mode.
-
Quantification: NAD+ is quantified using multiple reaction monitoring (MRM), where a specific precursor ion (the mass-to-charge ratio of NAD+) is selected and fragmented, and a specific product ion is monitored. The peak area of this transition is proportional to the concentration of NAD+ in the sample. A stable isotope-labeled internal standard (e.g., 13C-NAD+) is often added to the samples to account for variations in sample processing and instrument response.
-
Data Analysis: A standard curve is generated using known concentrations of NAD+ to quantify the absolute concentrations in the biological samples. Data is typically normalized to the initial sample amount (e.g., blood volume, tissue weight, or cell number/protein content).
In Vitro NAMPT Enzymatic Activity Assay
This assay measures the ability of a compound to directly activate the NAMPT enzyme. It is often a coupled-enzyme assay.
a. Principle: The activity of NAMPT is determined by measuring the production of its product, NMN, or by coupling the reaction to subsequent enzymes that convert NMN to NAD+, and then NAD+ to a detectable product (e.g., a fluorescent or colorimetric molecule).
b. Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), and Adenosine 5'-triphosphate (ATP)
-
Coupling enzymes (if required): NMNAT (converts NMN to NAD+) and a cycling enzyme mix (e.g., alcohol dehydrogenase) that uses NAD+ to reduce a probe.
-
Detection probe (fluorescent or colorimetric)
-
Test activator compounds and controls (e.g., DMSO as vehicle)
-
96- or 384-well microplate (black plates for fluorescence assays)
c. Assay Procedure (Coupled-Enzyme Example):
-
Reaction Setup: In a microplate, add the assay buffer, recombinant NAMPT enzyme, ATP, PRPP, and the test activator compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15-20 minutes) at 37°C to allow the activator to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding NAM.
-
Coupled Reaction and Detection: If using a coupled assay, the NMN produced by NAMPT is converted to NAD+ by NMNAT. The NAD+ is then used by the cycling enzymes to generate a fluorescent or colorimetric signal that accumulates over time.
-
Measurement: Read the fluorescence or absorbance at regular intervals using a plate reader to determine the reaction rate.
-
Data Analysis: The rate of signal increase is proportional to the NAMPT activity. The activity in the presence of the activator is compared to the vehicle control to determine the fold-activation. Dose-response curves can be generated to determine the EC50 (the concentration of the activator that produces 50% of the maximal response).
Conclusion
The available data, although not from direct head-to-head trials, suggest that both substrate provision (NMN, MIB-626) and direct enzymatic activation (SBI-797812, NATs) are viable strategies for increasing NAD+ levels. MIB-626 has demonstrated robust increases in blood NAD+ in human clinical trials. Direct activators like SBI-797812 and novel synthetic compounds have shown significant efficacy in preclinical models, with the potential for high potency.
The choice of a NAMPT activator for research or therapeutic development will depend on various factors, including the desired therapeutic window, tissue targeting, and the specific context of NAD+ depletion. Further research, particularly well-controlled comparative studies, is necessary to fully elucidate the relative efficacy and potential of these different classes of NAMPT activators. The experimental protocols provided herein offer a foundation for such comparative evaluations.
References
- 1. MIB-626, an Oral Formulation of a Microcrystalline Unique Polymorph of β-Nicotinamide Mononucleotide, Increases Circulating Nicotinamide Adenine Dinucleotide and its Metabolome in Middle-Aged and Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Is Nampt activator-5 more potent than other NAMPT activators?
In the landscape of therapeutics targeting age-related diseases and neurodegeneration, the activation of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a promising strategy. As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT plays a crucial role in maintaining cellular energy homeostasis. A variety of small-molecule activators of NAMPT have been developed, each with distinct chemical scaffolds and reported potencies. This guide provides a comparative analysis of Nampt activator-5 (also known as C8) against other notable NAMPT activators, supported by available experimental data.
Comparative Potency of NAMPT Activators
The potency of NAMPT activators is typically quantified by metrics such as the half-maximal effective concentration (EC50) and the dissociation constant (Kd). The EC50 value represents the concentration of a compound that produces 50% of the maximal possible effect, while the Kd value reflects the binding affinity of the activator to the enzyme. Lower values for both metrics generally indicate higher potency.
A summary of the reported potency values for this compound and other key NAMPT activators is presented below. Direct comparison of potency can be complex due to variations in assay conditions across different studies.
| Compound Name | Alias | Potency (EC50) | Binding Affinity (Kd) | Key Characteristics |
| This compound | C8 | Not Reported | 6.19 µM[1][2] | Demonstrates cellular anti-aging effects by promoting NAD+ production.[1][3][4] |
| Nampt activator-2 | Compound 34 | 0.023 µM | Not Reported | A highly potent activator identified from a series of derivatives. |
| NAMPT activator-7 | Compound 232 | < 0.5 µM | Not Reported | Shows potent activation in cellular assays. |
| Nampt activator-3 | NAT derivative | 2.6 µM | 132 nM | A derivative of the initial hit "NAT," with strong neuroprotective efficacy. |
| Nampt activator-1 | Compound 1 | 3.3-3.7 µM | Not Reported | A potent activator from an independent chemical series. |
| JGB-1-155 | 3.29 µM | Not Reported | A positive allosteric modulator of NAMPT. | |
| NAT | 5.7 µM | 379 nM | The initial hit compound from a high-throughput screening campaign. | |
| NAT-5r | Not Reported | 180 nM | An optimized derivative of NAT with improved binding affinity. | |
| SBI-797812 | Not Reported | Not Reported | An orally active activator that increases NAD+ levels in vivo. | |
| P7C3-A20 | Not Reported | Not Reported | A neuroprotective agent, its direct activation of NAMPT is debated. | |
| DS68702229 | Compound 12c | Not Reported | Not Reported | A potent, orally available activator with anti-obesity effects in mice. |
| Myricanol | Not Reported | Not Reported | A natural diarylheptanoid with NAMPT activating properties. |
Based on the available data, compounds such as Nampt activator-2 (EC50 of 0.023 µM) and NAMPT activator-7 (EC50 < 0.5 µM) exhibit the highest potency in terms of their effective concentration in biochemical assays. The NAT-derived compounds, including Nampt activator-3 and NAT-5r , demonstrate very strong binding affinities in the nanomolar range.
In comparison, This compound (C8) , with a reported Kd of 6.19 µM, appears to be a moderately potent activator in terms of its direct binding affinity to NAMPT. However, it has demonstrated significant biological effects, including the promotion of NAD+ production in the brain and the reduction of aging-associated markers.
The NAMPT-Mediated NAD+ Salvage Pathway
NAMPT is a central enzyme in the salvage pathway that recycles nicotinamide (NAM), a breakdown product of NAD+, back into NAD+. This pathway is critical for maintaining the cellular NAD+ pool, which is essential for a multitude of cellular functions, including redox reactions, DNA repair, and the activity of sirtuins and PARPs. NAMPT activators enhance the efficiency of this pathway, thereby boosting NAD+ levels.
Caption: The NAMPT-mediated NAD+ salvage pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of NAMPT activators.
In Vitro NAMPT Enzymatic Assay (Coupled Assay)
This assay measures the enzymatic activity of NAMPT by monitoring the production of NADH, the fluorescent end-product of a series of coupled reactions.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ethanol.
-
Enzyme and Substrate Addition: To the reaction buffer, add the enzymes NAMPT, NMNAT1, and alcohol dehydrogenase (ADH). Add the substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Compound Treatment: Add varying concentrations of the NAMPT activator test compounds (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at room temperature for a specified period (e.g., 20-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the produced NADH at an excitation wavelength of 340 nm and an emission wavelength of 445 nm using a plate reader.
-
Data Analysis: Plot the reaction rates against the compound concentrations. Fit the data to a dose-response curve to determine the EC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
ITC directly measures the heat change that occurs upon the binding of a small molecule (ligand) to a protein (enzyme), allowing for the determination of the dissociation constant (Kd).
Protocol:
-
Sample Preparation: Prepare a solution of purified NAMPT protein in a suitable buffer. Prepare a solution of the NAMPT activator (ligand) in the same buffer.
-
Instrument Setup: Load the NAMPT protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks to obtain the enthalpy change for each injection. Plot the enthalpy change against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
While direct, head-to-head comparisons of potency are limited by the available data, the landscape of NAMPT activators is diverse and promising. This compound (C8) stands out as a compound with demonstrated biological activity in promoting NAD+ levels and mitigating aging-related phenotypes, even though its binding affinity may be more moderate compared to some other reported activators. The exceptional potency of compounds like Nampt activator-2 and the strong binding affinity of the NAT-derived activators highlight the potential for developing highly effective therapeutics targeting the NAMPT enzyme. The choice of an optimal NAMPT activator for further research and development will likely depend on a balance of potency, selectivity, pharmacokinetic properties, and the specific therapeutic application.
References
Cross-Validation of Nampt Activator-5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nampt activator-5 (also known as Nampt-IN-5 or compound C8) with other notable Nampt activators. This document synthesizes data from various studies to facilitate an objective evaluation of its performance and aid in the design of future experiments.
This compound is a small molecule that functions as a positive allosteric modulator of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By binding to a site distinct from the active site, it induces a conformational change that enhances the enzyme's catalytic efficiency, leading to increased production of nicotinamide mononucleotide (NMN), the precursor to NAD+.[1] NAD+ is a critical coenzyme for cellular redox reactions and a substrate for signaling proteins like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in vital cellular processes including energy metabolism, DNA repair, and inflammation.[1]
Comparative Efficacy of Nampt Activators
This section provides a quantitative comparison of this compound and other known NAMPT activators based on their in vitro efficacy.
| Parameter | This compound | SBI-797812 | NAT-5r | Reference |
| Binding Affinity (KD) | 6.19 µM | Not Reported | 180 nM | [1][2] |
| EC50 for NAMPT activation | 0.37 ± 0.06 μM | Not Reported | Not Reported | |
| Maximal NAMPT activation | 2.1-fold increase | Not Reported | Not Reported |
Signaling Pathway and Mechanism of Action
This compound enhances the production of NAD+, a crucial molecule in cellular metabolism. The increased NAD+/NADH ratio stimulates metabolic pathways that are dependent on NAD+. Studies on related NAMPT activators have demonstrated a notable increase in metabolites associated with glycolysis and the tricarboxylic acid (TCA) cycle, which is consistent with the role of NAD+ as a key electron acceptor in these processes.
The activation of NAMPT and subsequent rise in cellular NAD+ levels can also influence other signaling pathways. For instance, NAMPT has been shown to regulate the TGF-β signaling pathway, which is involved in cellular processes like growth and differentiation.
Below is a diagram illustrating the signaling pathway affected by Nampt activators.
Caption: Allosteric activation of NAMPT by this compound and its downstream effects.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section details common experimental protocols used to assess the effects of Nampt activators.
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of NAMPT by coupling the production of NAD+ to a fluorescent signal.
Workflow:
Caption: Workflow for the in vitro NAMPT coupled enzyme assay.
Methodology:
-
Reaction Mixture Preparation : A reaction buffer is prepared containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzyme Addition : Recombinant human NAMPT, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH) are added to the buffer.
-
Substrate and Activator Addition : Nicotinamide (NAM) is added as the substrate, along with varying concentrations of this compound.
-
Incubation : The reaction mixture is incubated at 37°C.
-
Detection : The NAD+ produced is converted to NADH by ADH in the presence of ethanol. The fluorescence of NADH is then measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Data Analysis : The rate of NADH production is plotted against the concentration of this compound to determine the EC₅₀ value.
Quantification of Intracellular NAD+ Levels
This protocol describes how to measure the changes in NAD+ levels within cells after treatment with a Nampt activator.
Workflow:
Caption: Workflow for quantifying intracellular NAD+ levels.
Methodology:
-
Cell Culture and Treatment : Cells (e.g., HepG2) are plated and then treated with this compound or a vehicle control for a specified duration.
-
Metabolite Extraction : The cells are lysed, and metabolites are extracted using a methanol/water solution.
-
Quantification : The cell lysates are analyzed using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of NAD+.
-
Normalization : The measured NAD+ levels are normalized to the total protein concentration in each sample.
Concluding Remarks
This compound is a valuable tool for investigating the roles of NAMPT and NAD+ in cellular metabolism and disease. Its ability to potently and specifically activate NAMPT allows for the detailed study of downstream metabolic and signaling events. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of NAMPT activation. While direct cross-laboratory validation studies for this compound are not yet prevalent in the literature, the compilation of existing data provides a solid foundation for comparative analysis and future research design.
References
A Comparative Analysis of the Metabolic Effects of Nampt Activator-5 and Caloric Restriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Nampt activator-5 and caloric restriction, supported by experimental data. Nicotinamide phosphoribosyltransferase (Nampt) is a critical enzyme in the NAD+ salvage pathway, and its activation is a promising therapeutic strategy for age-related metabolic diseases. Caloric restriction, a long-studied intervention, is known for its profound metabolic benefits and its ability to extend lifespan in various organisms. This document aims to delineate the distinct and overlapping metabolic consequences of these two interventions.
I. Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative effects of Nampt activators and caloric restriction on key metabolic parameters. It is important to note that the data are compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.
Table 1: Effects of Nampt Activators on Metabolic Parameters
| Parameter | Compound | Model System | Dosage/Concentration | Duration | Observed Effect | Reference(s) |
| NAD+ Levels | SBI-797812 | A549 human lung carcinoma cells | 10 µM | 4 hours | 2.2-fold increase in NAD+ | [1] |
| SBI-797812 | Mouse Liver | 20 mg/kg (ip) | 4 hours | 1.4-fold increase in NAD+ | [2] | |
| P7C3 | Mouse Brain | 30 mg/kg (ip) | 2 hours | Increased NAD+ levels | [3] | |
| Blood Glucose | P7C3 | db/db mice (Type 2 diabetes model) | 10 mg/kg/day (ip) | 4 weeks | Significant decrease in fasting blood glucose | [4] |
| Insulin Sensitivity | P7C3 | db/db mice | 10 mg/kg/day (ip) | 4 weeks | 1.6-fold rescue of insulin resistance | [4] |
| Body Weight | P7C3 | db/db mice | 10 mg/kg/day (ip) | 4 weeks | No significant change reported | |
| Fat Mass | P7C3 | db/db mice | 10 mg/kg/day (ip) | 4 weeks | No significant change reported |
Table 2: Effects of Caloric Restriction on Metabolic Parameters
| Parameter | Model System | % Caloric Restriction | Duration | Observed Effect | Reference(s) |
| NAD+ Levels | Mouse Liver | 40% | 16 weeks | Elevated hepatic NAD+ levels | |
| Blood Glucose | C57BL/6J mice | 40% | 8 weeks | Significantly lower fasting glucose | |
| Insulin Sensitivity | C57BL/6J mice | 40% | 8 weeks | Improved glucose tolerance | |
| Body Weight | C57BL/6J mice | 40% | 12 weeks | Progressive and significant decrease | |
| Fat Mass | C57BL/6J mice | 40% | 12 weeks | Significant decrease | |
| Lean Mass | C57BL/6J mice | 5% | 4 weeks | 12.3% lower lean mass | |
| Metabolic Rate | C57BL/6 mice | 40% | 3 months | 39.7% lower Basal Metabolic Rate |
II. Signaling Pathways
A. This compound Signaling Pathway
Nampt activators, such as Nampt-in-5 and its analogues, function by allosterically activating the Nampt enzyme. This enhances the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the direct precursor to NAD+. The subsequent increase in cellular NAD+ levels activates NAD+-dependent enzymes, most notably the sirtuins (SIRT1-7). Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, stress resistance, and longevity.
B. Caloric Restriction Signaling Pathway
Caloric restriction impacts a broader range of signaling pathways. A primary effect is the reduction in nutrient-sensing pathways, most notably the insulin/IGF-1 and mTOR pathways. Reduced caloric intake leads to lower insulin and IGF-1 levels, which in turn inhibits the PI3K-Akt signaling cascade. This cascade is a central regulator of cell growth, proliferation, and survival. Furthermore, caloric restriction activates AMP-activated protein kinase (AMPK), a key energy sensor, which can inhibit mTORC1 and activate sirtuins. The inhibition of mTORC1 is a critical mediator of many of the beneficial effects of caloric restriction, including increased autophagy and reduced protein synthesis.
III. Experimental Protocols
A. In Vitro Nampt Activation Assay
This protocol is adapted from methods used to identify and characterize small molecule activators of Nampt.
-
Reaction Mixture Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.
-
Enzyme and Substrate Incubation : In a 96-well plate, combine 36 nM of recombinant human Nampt with 50 µM PRPP and 2 mM ATP in the reaction buffer. Add varying concentrations of the Nampt activator (e.g., Nampt-in-5) or DMSO as a vehicle control. Incubate the mixture at 37°C for 20 minutes.
-
Initiation of Reaction : Add nicotinamide (NAM) to a final concentration of 25 µM to each well to start the enzymatic reaction. Incubate for an additional 20 minutes at 37°C.
-
Detection of NMN Production : The production of NMN can be coupled to a subsequent enzymatic reaction to produce a detectable signal. For example, NMN can be converted to NAD+, which is then used by a dehydrogenase to produce NADH, a fluorescent molecule. Measure the fluorescence at an excitation of ~340 nm and an emission of ~460 nm.
-
Data Analysis : Plot the reaction rate against the concentration of the Nampt activator to determine the EC₅₀ (the concentration at which 50% of the maximum activation is observed).
B. In Vivo Glucose Tolerance Test (GTT)
This protocol is a standard method to assess glucose metabolism in animal models.
-
Animal Preparation : House mice under standard conditions with ad libitum access to food and water. For the experiment, fast the mice overnight (typically 12-16 hours) but with free access to water.
-
Baseline Glucose Measurement : Before glucose administration, collect a small blood sample from the tail vein to measure the baseline blood glucose level using a glucometer.
-
Glucose Administration : Administer a bolus of D-glucose (typically 2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring : Collect blood samples from the tail vein at specific time points after glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis : Plot the blood glucose concentrations over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
C. Body Composition Analysis in Mice
This protocol describes the use of quantitative magnetic resonance (QMR) for non-invasive body composition analysis.
-
Animal Handling : No special preparation such as fasting or anesthesia is required for QMR analysis.
-
QMR Measurement : Place the conscious mouse in a sample holder and insert it into the QMR machine. The machine uses a low-intensity electromagnetic field to differentiate between fat, lean tissue, and free water based on their distinct magnetic properties.
-
Data Acquisition : The measurement process is rapid, typically taking less than 2 minutes per mouse. The machine's software automatically calculates the mass of fat, lean tissue, and free water.
-
Data Analysis : Compare the body composition data between different experimental groups. This method allows for longitudinal studies as it is non-invasive and does not cause stress to the animals.
IV. Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the metabolic effects of a Nampt activator and caloric restriction in a mouse model.
V. Conclusion
Both this compound and caloric restriction demonstrate significant beneficial effects on metabolism. Nampt activators offer a targeted pharmacological approach to boost NAD+ levels, thereby enhancing the activity of sirtuins and improving metabolic parameters such as glucose homeostasis. Caloric restriction, on the other hand, induces a more systemic metabolic reprogramming by modulating multiple nutrient-sensing pathways, leading to widespread improvements in metabolic health, including weight loss and enhanced insulin sensitivity.
The choice between these two interventions for research or therapeutic development will depend on the specific context and desired outcomes. Nampt activators may be particularly useful for conditions associated with age-related NAD+ decline, while caloric restriction remains a powerful, albeit challenging, intervention for promoting overall metabolic health and longevity. Further head-to-head comparative studies are warranted to fully elucidate the distinct and overlapping mechanisms and to identify the most effective strategies for promoting metabolic well-being.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Novel NAMPT Activators
For researchers and drug development professionals, establishing the specificity of a novel compound for its intended target is a critical step. This guide provides a framework for assessing the specificity of new chemical entities designed to activate Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1] While direct comparative data for a compound termed "Nampt activator-5" is not publicly available, this guide outlines the necessary experimental comparisons against known classes of NAMPT activators and details the methodologies required for a thorough assessment.
NAMPT activators are of significant interest for their potential therapeutic applications in aging, metabolic disorders, and neurodegenerative diseases due to their ability to boost cellular NAD+ levels.[2][3][4] Several classes of NAMPT activators have been identified, including the P7C3 series, phenolic compounds like Quercitrin, and various novel NAMPT positive allosteric modulators (N-PAMs) that bind to a "rear channel" of the enzyme.[5] A rigorous evaluation of a new activator's specificity involves direct comparison with these established modulators.
Quantitative Comparison of NAMPT Activator Classes
A critical aspect of evaluating a novel NAMPT activator is to quantify its potency and compare it to existing molecules. The table below summarizes the kind of data that should be generated for a new compound and how it would compare to known activators.
| Compound Class | Example Compound | Mechanism of Action | Potency (EC50) | Maximum Activation | Reference |
| Novel Activator | This compound | To be determined | To be determined | To be determined | - |
| N-PAMs | Compound 6 | Allosteric activation via rear channel | ~2.75 µM | ~59% | |
| Phenolic Activators | Quercitrin | Allosteric activation | Not specified | ~300% at 30 µM | |
| 4-pyridyl Activators | SBI-0797812 | Allosteric activation (mechanism differs from N-PAMs) | Not specified | Not specified | |
| P7C3 Series | P7C3 | Activation of NAMPT | Not specified | Not specified |
Experimental Protocols for Specificity Assessment
To ensure a comprehensive evaluation of a novel NAMPT activator, a multi-faceted approach combining in vitro enzymatic assays, cellular target engagement studies, and downstream functional readouts is essential.
NAMPT Enzymatic Activity Assay
This in vitro assay directly measures the ability of a compound to enhance the enzymatic activity of purified NAMPT.
Principle: The assay follows a coupled enzymatic reaction. NAMPT first synthesizes nicotinamide mononucleotide (NMN) from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). NMN is then converted to NAD+ by NMNAT. Finally, a dehydrogenase uses NAD+ to reduce a substrate, producing a fluorescent or colorimetric signal that is proportional to NAMPT activity.
Materials:
-
Recombinant Human NAMPT Enzyme
-
Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compound and Reference Activators
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and known activators. The final DMSO concentration should typically not exceed 1%.
-
In each well of the assay plate, add the diluted NAMPT enzyme.
-
Add the test compounds or controls to the respective wells and pre-incubate to allow for compound binding.
-
Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, and the coupling enzymes.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 20-60 minutes).
-
Measure the fluorescence or absorbance using a plate reader.
Data Analysis: After subtracting the background signal from blank wells, calculate the percent activation relative to a vehicle control. Plot the percent activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular environment.
Principle: The binding of a ligand, such as a NAMPT activator, can stabilize the target protein, leading to an increase in its thermal denaturation temperature. This thermal shift is a direct indication of target engagement.
Materials:
-
Cultured cells expressing NAMPT
-
Test Compound
-
Lysis Buffer
-
Equipment for heat shocking (e.g., PCR machine)
-
Instrumentation for protein quantification (e.g., Western blot, ELISA, or AlphaScreen)
Procedure:
-
Treat cultured cells with the test compound or vehicle control and incubate at 37°C.
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures to generate a melt curve, or at a single, fixed temperature for isothermal dose-response analysis.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated aggregates, typically by centrifugation.
-
Quantify the amount of soluble NAMPT remaining at each temperature point using a specific detection method.
Data Analysis: For a melt curve, plot the amount of soluble NAMPT against temperature for both treated and untreated samples. A shift in the curve to the right indicates thermal stabilization by the compound. For isothermal dose-response, plot the amount of soluble NAMPT against compound concentration to determine the EC50 for target engagement.
Cellular NAD+ Measurement Assay
This assay assesses the functional consequence of NAMPT activation by measuring the downstream increase in cellular NAD+ levels.
Principle: An effective NAMPT activator should increase the rate of NAD+ synthesis, leading to a measurable elevation in the total cellular NAD+ pool.
Materials:
-
Cultured cells
-
Test Compound
-
NAD+/NADH detection kit (commercially available)
-
Lysis/Extraction Buffer compatible with the detection kit
Procedure:
-
Plate cells and treat with various concentrations of the test compound or controls for a specified time (e.g., 4-24 hours).
-
Lyse the cells using the extraction buffer provided in the kit.
-
Follow the kit's instructions to measure the NAD+ and/or NADH levels, typically via a colorimetric or fluorometric enzymatic assay.
-
Measure the luminescence or absorbance with a plate reader.
Data Analysis: Normalize the NAD+/NADH levels to the total protein concentration for each sample. Calculate the fold-change in NAD+ levels relative to the vehicle-treated control to determine the compound's efficacy in a cellular context.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in assessing NAMPT activator specificity.
Caption: The NAD+ salvage pathway and the allosteric activation of NAMPT.
Caption: Workflow for assessing target engagement using the CETSA method.
References
- 1. benchchem.com [benchchem.com]
- 2. Examining the allosteric mechanism of NAMPT for targeted drug discovery | Poster Board #404 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: Nampt Activator-5 Versus Other NAD+ Boosters
For researchers and professionals in the field of drug development, the quest for effective and reliable NAD+ boosters is a critical area of interest. This guide provides an objective comparison of the in vivo efficacy of a novel Nampt activator, referred to here as Nampt activator-5 (a representative of the NAT class of activators), against established NAD+ precursors, Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). The comparison is based on available preclinical data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is a crucial coenzyme in cellular metabolism and signaling. Its decline with age and in certain pathological conditions has spurred the development of strategies to augment its levels. The primary approaches include supplementation with NAD+ precursors like NMN and NR, and the activation of the rate-limiting enzyme in the NAD+ salvage pathway, Nicotinamide phosphoribosyltransferase (Nampt). This guide delves into the in vivo performance of a specific Nampt activator, this compound, in comparison to NMN and NR, providing a side-by-side view of their ability to increase NAD+ levels in various tissues.
Quantitative Comparison of In Vivo NAD+ Boosting Efficacy
The following table summarizes the in vivo efficacy of this compound, NMN, and NR in elevating NAD+ levels in key metabolic tissues in mice, based on data from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental design, including dosage, administration route, and duration, can influence outcomes.
| NAD+ Booster | Animal Model | Dosage | Administration Route | Duration | Tissue | Fold Increase in NAD+ |
| This compound (NAT-5r) | C57BL/6J Mice | 30 mg/kg | Daily Injection | 2 weeks | Sciatic Nerve | Significant Elevation |
| SBI-797812 (Nampt Activator) | Mice | 20 mg/kg | Intraperitoneal (IP) | Single Dose | Liver | ~1.3-fold |
| Nicotinamide Mononucleotide (NMN) | C57BL/6N Mice | 500 mg/kg | Intraperitoneal (IP) | Single Dose | Liver | ~2.4-fold |
| Kidney | ~2.4-fold | |||||
| White Adipose Tissue | ~2.0-fold | |||||
| C57BL/6N Mice | 300 mg/kg/day | Drinking Water | 12 months | Liver, Skeletal Muscle, Adipose Tissue | Significant Increase | |
| Nicotinamide Riboside (NR) | C57BL/6J Mice | 500 mg/kg | Intraperitoneal (IP) | 6 days | Liver, Heart | Significant Increase |
| Humans | 1000 mg | Oral | Single Dose | Blood | ~2.7-fold |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
NAD+ Salvage Pathway
This diagram illustrates the central role of Nampt in the NAD+ salvage pathway and how different NAD+ boosters feed into this process.
Caption: The NAD+ Salvage Pathway and points of intervention.
In Vivo Experimental Workflow for NAD+ Booster Evaluation
This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an NAD+ booster in a mouse model.
Caption: A generalized workflow for in vivo NAD+ booster studies.
Detailed Experimental Protocols
To ensure reproducibility and facilitate critical evaluation of the cited data, detailed experimental protocols are essential. Below are representative methodologies for key experiments.
In Vivo Administration of NAD+ Boosters in Mice
Objective: To assess the in vivo efficacy of a given NAD+ booster in elevating tissue NAD+ levels.
Materials:
-
C57BL/6J mice (male, 8-12 weeks old)
-
This compound, NMN, or NR
-
Vehicle (e.g., sterile saline, PBS, or corn oil)
-
Gavage needles or insulin syringes
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Compound Preparation: Dissolve the NAD+ booster in the appropriate vehicle to the desired concentration. For example, NMN is often dissolved in sterile saline for intraperitoneal (IP) injection or oral gavage[1]. NR can be administered via IP injection in a PBS solution[2]. Nampt activators may be formulated in vehicles like a mix of DMSO and corn oil for IP administration.
-
Administration:
-
Oral Gavage: Administer the compound solution directly into the stomach using a gavage needle. A typical volume is 100-200 µL. For example, NMN has been administered at 300 mg/kg via oral gavage[1].
-
Intraperitoneal (IP) Injection: Inject the compound solution into the peritoneal cavity using an insulin syringe. A typical volume is 100-200 µL. NR has been administered at 500 mg/kg via IP injection[2].
-
-
Treatment Duration: The duration can range from a single dose to several weeks or months of daily administration.
-
Tissue Collection: At the designated endpoint, euthanize the mice via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect the tissues of interest (e.g., liver, kidney, skeletal muscle, brain) and flash-freeze them in liquid nitrogen to halt metabolic activity. Store samples at -80°C until analysis.
Quantification of NAD+ Levels by LC-MS/MS
Objective: To accurately measure the concentration of NAD+ in tissue samples.
Materials:
-
Frozen tissue samples
-
Extraction buffer (e.g., a mixture of methanol, acetonitrile, and water)
-
Internal standards (e.g., ¹³C-labeled NAD+)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: Homogenize the frozen tissue samples in the cold extraction buffer.
-
Protein Precipitation: Centrifuge the homogenates at high speed to pellet the protein.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis:
-
Inject a defined volume of the supernatant into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify NAD+ and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of NAD+ in the original tissue sample by comparing the peak area of the analyte to that of the internal standard and normalizing to the tissue weight.
Discussion and Future Directions
The available data suggests that both NAD+ precursors (NMN and NR) and Nampt activators can effectively increase NAD+ levels in vivo. NMN and NR have been more extensively studied, with a larger body of quantitative data available across various tissues and administration routes. For instance, a single intraperitoneal injection of NMN at 500 mg/kg resulted in a substantial ~2.4-fold increase in both liver and kidney NAD+ levels in mice[3]. Similarly, oral administration of NR has been shown to increase blood NAD+ levels by approximately 2.7-fold in humans.
Nampt activators represent a newer and potentially more targeted approach. The available data for compounds like SBI-797812, which showed a 1.3-fold increase in liver NAD+, is promising, although the magnitude of the increase appears more modest compared to high-dose precursor supplementation in some studies. The significant elevation of NAD in the sciatic nerve by NAT-5r highlights the potential for tissue-specific effects and therapeutic applications in conditions like peripheral neuropathy.
A key advantage of Nampt activators could be their ability to enhance the endogenous production of NAD+ from nicotinamide, which is the natural recycling pathway. This might offer a more regulated and sustained increase in NAD+ compared to the bolus delivery of precursors. However, more comprehensive in vivo studies are required to directly compare the pharmacokinetics, tissue distribution, and long-term efficacy and safety of Nampt activators against NMN and NR.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the in vivo efficacy of leading Nampt activators with NMN and NR using standardized dosages, administration routes, and outcome measures.
-
Pharmacokinetic and pharmacodynamic profiling: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of Nampt activators to optimize dosing regimens.
-
Tissue-specific effects: Investigating the differential effects of various NAD+ boosters on NAD+ metabolism in different tissues and cell types.
-
Long-term efficacy and safety: Evaluating the chronic effects of Nampt activator administration on healthspan and potential side effects.
By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of Nampt activators and their place in the growing landscape of NAD+ boosting strategies.
References
- 1. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Riboside Regulates Chemotaxis to Decrease Inflammation and Ameliorate Functional Recovery Following Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Orthogonal Assays to Validate Nampt Activator-5 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nampt activator-5 and its alternatives, supported by experimental data. It details orthogonal assays to validate the activity of these compounds, offering insights into their mechanisms and efficacy.
Introduction to Nampt and its Activation
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for various signaling proteins, making Nampt a compelling therapeutic target.[1][2] this compound, also known as compound C8, is a potent small-molecule allosteric activator of Nampt.[1] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency. This guide explores various assays to validate the activity of this compound and compares its performance with other known Nampt activators.
Comparative Efficacy of Nampt Activators
The following table summarizes the in vitro efficacy of this compound and provides a comparison with other commonly studied Nampt activators, SBI-797812 and P7C3.
| Parameter | This compound (C8) | SBI-797812 | NAT | Nampt activator-3 | Nampt activator-2 | P7C3 |
| Binding Affinity (KD) | 6.19 µM | - | 379 nM | 132 nM | - | - |
| EC50 for Nampt Activation | 0.37 ± 0.06 μM | 0.37 ± 0.06 μM | 5.7 µM | 2.6 µM | 0.023 µM | - |
| Maximal Nampt Activation | 2.1-fold increase | 2.1-fold increase | - | - | - | - |
| Mechanism | Positive Allosteric Modulator | Shifts reaction equilibrium to NMN formation | - | - | - | Proneurogenic and neuroprotective |
Note: Direct comparison of potency can be challenging due to variations in assay conditions between different studies. The data presented here is compiled from various sources and should be interpreted with this in mind.
Orthogonal Assays for Validation
A multi-faceted approach employing orthogonal assays is crucial for validating the activity of Nampt activators.
In Vitro Coupled Enzyme Assay
This biochemical assay directly measures the enzymatic activity of Nampt. It is a multi-step reaction that ultimately detects the production of NAD+ or NADH.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzyme and Substrate Addition: Add recombinant human Nampt, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH) to the reaction mixture.
-
Activator and Substrate Initiation: Add nicotinamide (NAM) as the substrate and varying concentrations of the Nampt activator (e.g., this compound).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Measure the fluorescence of the produced NADH at an excitation/emission of ~340/460 nm.
-
Data Analysis: Plot the rate of NADH production against the activator concentration to determine the EC₅₀.
Cellular NAD+ Level Measurement
This assay confirms the on-target effect of the activator by quantifying the increase in intracellular NAD+ levels. Liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive method for this purpose.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat them with the Nampt activator or a vehicle control for a desired duration.
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.
-
LC-MS Analysis: Analyze the cell lysates using a liquid chromatography system coupled to a triple quadrupole mass spectrometer to quantify NAD+ levels.
-
Data Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.
FK866 Rescue Assay
FK866 is a potent and specific inhibitor of Nampt that depletes cellular NAD+ levels and induces cell death. This assay assesses the ability of a Nampt activator to rescue cells from FK866-induced cytotoxicity, providing evidence of its functional activity in a cellular context.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Pre-treatment with Activator: Treat the cells with varying concentrations of the Nampt activator for a few hours.
-
FK866 Treatment: Add a cytotoxic concentration of FK866 to the wells and incubate for an extended period (e.g., 72 hours).
-
Cell Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or a CCK-8 assay.
-
Data Analysis: Plot cell viability against the activator concentration to determine the protective effect.
Visualizing the Pathways and Workflows
Nampt Signaling Pathway
The following diagram illustrates the central role of Nampt in the NAD+ salvage pathway and the downstream effects of NAD+ on various cellular processes.
Caption: The Nampt-mediated NAD+ salvage pathway and its downstream cellular functions.
Experimental Workflow for Orthogonal Validation
This workflow outlines the key steps in validating a Nampt activator using the described orthogonal assays.
Caption: A streamlined workflow for the orthogonal validation of Nampt activator activity.
Conclusion
Validating the activity of this compound requires a comprehensive approach that combines direct enzymatic assays with cellular and functional readouts. The orthogonal assays described in this guide—in vitro enzymatic assays, cellular NAD+ measurements, and FK866 rescue experiments—provide a robust framework for characterizing the potency and efficacy of Nampt activators. The comparative data presented here offers a valuable resource for researchers in the field of NAD+ biology and drug discovery, facilitating the selection and validation of potent and specific Nampt activators for further investigation.
References
Safety Operating Guide
Personal protective equipment for handling Nampt activator-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Nampt activator-5, a potent nicotinamide phosphoribosyltransferase (NAMPT) activator.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling structurally related and potent chemical compounds.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the necessary PPE for specific experimental procedures. The following table summarizes the recommended PPE.[4]
| Protection Type | Specific Equipment | Purpose | Standards |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes of chemicals or airborne particles.[4] | EN 166 or equivalent |
| Skin Protection | Nitrile gloves. A standard laboratory coat should be worn and buttoned. | Prevents skin contact with the chemical. Nitrile gloves are recommended for their chemical resistance. | EN ISO 27065 for lab coats |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or chemical fume hood. Use a certified respirator if dust or aerosols are generated. | Protects against inhalation of harmful dust or aerosols. | Varies by region (e.g., NIOSH in the U.S., EN in Europe) |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. | N/A |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. |
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Do NOT induce vomiting unless directed to do so by medical personnel. |
Nampt Signaling Pathway and Activator-5 Mechanism
Nampt is a rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular energy metabolism and signaling. This compound potentiates the activity of NAMPT, leading to increased NAD+ levels.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
